molecular formula C43H49F2N9O4 B15543668 LRK-4189

LRK-4189

Numéro de catalogue: B15543668
Poids moléculaire: 793.9 g/mol
Clé InChI: JESQZBCEODMQQE-FYVYCVFMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LRK-4189 is a useful research compound. Its molecular formula is C43H49F2N9O4 and its molecular weight is 793.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C43H49F2N9O4

Poids moléculaire

793.9 g/mol

Nom IUPAC

4-[4-[4-[[(3S)-2,6-dioxopiperidin-3-yl]amino]-2-fluorophenyl]piperazin-1-yl]-N-[4-[[5-fluoro-4-[3-(2-oxo-1-pyridinyl)phenyl]pyrimidin-2-yl]amino]cyclohexyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C43H49F2N9O4/c44-34-25-31(47-36-16-18-38(55)50-42(36)58)13-17-37(34)53-22-20-52(21-23-53)32-14-7-27(8-15-32)41(57)48-29-9-11-30(12-10-29)49-43-46-26-35(45)40(51-43)28-4-3-5-33(24-28)54-19-2-1-6-39(54)56/h1-6,13,17,19,24-27,29-30,32,36,47H,7-12,14-16,18,20-23H2,(H,48,57)(H,46,49,51)(H,50,55,58)/t27?,29?,30?,32?,36-/m0/s1

Clé InChI

JESQZBCEODMQQE-FYVYCVFMSA-N

Origine du produit

United States

Foundational & Exploratory

LRK-4189: A Novel PIP4K2C Degrader for the Treatment of Microsatellite Stable Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Microsatellite stable colorectal cancer (MSS CRC) represents a significant clinical challenge due to its limited response to immunotherapy. LRK-4189 is a first-in-class, orally bioavailable, and selective degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound in the context of MSS CRC. By inducing the degradation of PIP4K2C, this compound triggers a dual anti-tumor response: intrinsic cancer cell death and the activation of an immune-mediated tumor-killing mechanism.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.

Introduction

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[5] Approximately 85% of CRCs are classified as microsatellite stable (MSS), a subtype that is notoriously resistant to immune checkpoint inhibitors.[2][3] Cancer cells employ various strategies to survive and evade immune surveillance, a phenomenon known as enhancing cancer cell fitness.[1][2][3][4] The lipid kinase PIP4K2C has been identified as a key player in promoting cancer cell fitness by regulating stress adaptation and immune evasion.[1][2][3][4] Despite its genetic validation as a therapeutic target, the low kinase activity of PIP4K2C has made it a challenging target for conventional inhibitors.[2][3]

This compound emerges as a novel therapeutic strategy, functioning as a proteolysis-targeting chimera (PROTAC) to mediate the degradation of PIP4K2C.[6] This approach circumvents the need for enzymatic inhibition and instead leads to the elimination of the target protein. This guide will delve into the core mechanism of action of this compound, present key preclinical data, and provide detailed experimental methodologies.

Mechanism of Action

This compound is a selective, Cereblon-based degrader of PIP4K2C.[1][7] Its mechanism of action is multifaceted, impacting both tumor-intrinsic and immune-extrinsic pathways.

2.1. Direct Induction of Cancer Cell Apoptosis

By mediating the degradation of PIP4K2C, this compound disrupts essential survival pathways within cancer cells, leading to intrinsic apoptosis.[2][3] PIP4K2C is known to play a role in vesicular trafficking and autophagy, processes that cancer cells co-opt to adapt to stress.[8] The removal of PIP4K2C likely disrupts these adaptive mechanisms, pushing the cancer cells towards programmed cell death.

2.2. Activation of Interferon Signaling and Immune Response

A key aspect of this compound's efficacy is its ability to activate interferon signaling in otherwise "immune-inert" MSS CRC cells.[1][2][3] This activation of type-1 immunity renders the tumor susceptible to immune-mediated killing.[8] The downstream effects include enhanced killing by Natural Killer (NK) cells and increased phagocytosis by dendritic cells.[8]

LRK_4189_Mechanism_of_Action cluster_cell MSS CRC Cell cluster_immune Tumor Microenvironment LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C binds Cereblon Cereblon E3 Ligase Complex LRK4189->Cereblon recruits Proteasome Proteasome PIP4K2C->Proteasome Ubiquitination & Degradation Cereblon->PIP4K2C Apoptosis Intrinsic Apoptosis Proteasome->Apoptosis leads to Interferon Interferon Signaling Proteasome->Interferon activates NK_Cell NK Cell Interferon->NK_Cell enhances activity of DC_Cell Dendritic Cell Interferon->DC_Cell promotes phagocytosis by Tumor_Killing Immune-Mediated Tumor Killing NK_Cell->Tumor_Killing DC_Cell->Tumor_Killing

Diagram 1: Proposed mechanism of action of this compound in MSS CRC.

Preclinical Data

3.1. In Vitro Efficacy

This compound has demonstrated potent and rapid degradation of PIP4K2C in cancer cell lines.[7] In vitro studies have shown inhibition of tumor growth in a panel of CRC cell lines, with a notable preference for this cancer type.[7] Furthermore, this compound exhibits synergistic effects when combined with standard-of-care chemotherapy, such as 5-fluorouracil.[7]

ParameterCell LineValueReference
DC50 (Degradation) MOLT41.9 nM[7]
DC50 (Degradation) MOLT-4< 500 nM[6]
PIP4K2C Degradation Time Cancer Cell LinesComplete within 1 hour[7]
CRC Cell Line Inhibition Panel of 15 CRC lines11 out of 15 inhibited[7]

3.2. In Vivo Efficacy

In vivo studies using MSS CRC xenograft models have shown dose-dependent tumor growth inhibition with this compound treatment.[7] The degradation of PIP4K2C in tumors was sustained for up to three days post-dosing, indicating an extended duration of action.[7]

Animal ModelTreatmentDosageTumor Volume ReductionReference
SW403 MSS CRC Xenograft This compound1 mg/kg~20% reduction vs. vehicle[7]
SW403 MSS CRC Xenograft This compound5 mg/kg~60% reduction vs. vehicle[7]
SW403 MSS CRC Xenograft This compound15 mg/kg>60% reduction vs. vehicle[7]

3.3. Patient-Derived Spheroid Efficacy

Studies using primary human CRC patient-derived spheroids have shown a preferential response to this compound in MSS CRC samples.[1]

ModelTreatmentResponse RateComparisonReference
Primary Human CRC Spheroids This compound50%35% with Cetuximab[1][2][3]

Experimental Protocols

4.1. Cell Culture

The SW403 cell line, derived from a human colorectal adenocarcinoma, is a suitable model for in vitro studies of this compound.

  • Cell Line: SW403 (ATCC CCL-230)

  • Morphology: Epithelial

  • Culture Medium: L-15 Medium

  • Growth Conditions: 37°C in a humidified atmosphere without CO2.

  • Subculture: Rinse with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate for 5-15 minutes until cells detach. Add fresh medium to inactivate trypsin and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and plate in new culture vessels.

4.2. In Vitro Cytotoxicity and Synergy Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound alone and in combination with other agents.

  • Cell Plating: Seed SW403 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, 5-fluorouracil, or a combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Calculate the IC50 values for each treatment and use synergy analysis software (e.g., CompuSyn) to determine if the drug combination is synergistic, additive, or antagonistic.

4.3. Patient-Derived Spheroid Generation and Treatment

This protocol provides a general workflow for establishing and testing this compound on patient-derived spheroids.

  • Tissue Digestion: Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

  • Cell Seeding: Seed the cells in ultra-low attachment 96-well plates in a suitable spheroid formation medium.

  • Spheroid Formation: Centrifuge the plates at a low speed to facilitate cell aggregation and incubate for 4-10 days to allow for spheroid formation.

  • Drug Treatment: Once spheroids have formed, treat them with this compound or control vehicle.

  • Endpoint Analysis: After the desired treatment duration, assess spheroid viability and size. This can be done using imaging-based methods or ATP-based viability assays.

4.4. SW403 Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the SW403 cell line.

  • Cell Preparation: Harvest SW403 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells per 100 µL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle orally according to the desired dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for PIP4K2C levels, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Cell_Culture SW403 Cell Culture Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity Synergy Synergy Assay Cell_Culture->Synergy Western_Blot Western Blot (PIP4K2C Degradation) Cell_Culture->Western_Blot Patient_Tissue Patient CRC Tissue Spheroid_Generation Spheroid Generation Patient_Tissue->Spheroid_Generation Spheroid_Treatment Spheroid Treatment Spheroid_Generation->Spheroid_Treatment Spheroid_Analysis Viability/Size Analysis Spheroid_Treatment->Spheroid_Analysis Xenograft_Model SW403 Xenograft Model Treatment_Administration This compound Administration Xenograft_Model->Treatment_Administration Tumor_Monitoring Tumor Volume Monitoring Treatment_Administration->Tumor_Monitoring Endpoint_Analysis Tumor Weight & Biomarker Analysis Tumor_Monitoring->Endpoint_Analysis

Diagram 2: Representative experimental workflow for preclinical evaluation.

Future Directions

This compound has completed IND-enabling studies and is expected to enter Phase 1 clinical trials in the fourth quarter of 2025.[2][3] These trials will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in patients with MSS CRC and other solid tumors. Future research will likely focus on identifying predictive biomarkers of response to this compound and exploring its potential in combination with other anti-cancer agents, including immunotherapy.

Conclusion

This compound represents a promising and innovative approach to treating MSS CRC, a disease with a high unmet medical need. By targeting PIP4K2C for degradation, this compound leverages a dual mechanism of action that combines direct tumor cell killing with the stimulation of an anti-tumor immune response. The preclinical data to date are encouraging, and the upcoming clinical trials will provide valuable insights into the therapeutic potential of this first-in-class molecule. This technical guide provides a foundational understanding of this compound for the scientific community, which will be essential for its continued development and potential clinical implementation.

References

An In-depth Technical Guide to the Cellular Target of LRK-4189

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target of LRK-4189, a novel therapeutic agent. It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a first-in-class, orally bioavailable small molecule that has demonstrated significant potential in preclinical studies for the treatment of microsatellite stable (MSS) colorectal cancer.[1][2] It functions as a targeted protein degrader, offering a novel therapeutic modality for a previously challenging drug target. This document serves as a technical resource for researchers and drug development professionals interested in the molecular pharmacology of this compound.

The Cellular Target: Phosphatidylinositol 5-Phosphate 4-Kinase, Type II, Gamma (PIP4K2C)

The primary cellular target of this compound is the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase, Type II, Gamma (PIP4K2C) .[1][2][3][4][5][6][7][8][9] PIP4K2C is a member of the phosphoinositide kinase family and is associated with poor outcomes in various cancers, including colorectal and breast cancer.[1][2][4] Cancer cells appear to co-opt PIP4K2C to enhance their fitness by evading immune surveillance and adapting to cellular stress.[1][2][4] Notably, PIP4K2C exhibits very low intrinsic kinase activity, making it a difficult target for conventional small molecule inhibitors.[1][2]

Mechanism of Action: A PROTAC Degrader

This compound is a PROteolysis TArgeting Chimera (PROTAC) , a bifunctional molecule designed to induce the degradation of its target protein.[3] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

The mechanism of action of this compound can be summarized in the following steps:

  • Binding to PIP4K2C: One end of the this compound molecule selectively binds to the PIP4K2C protein.

  • Recruitment of E3 Ubiquitin Ligase: The other end of this compound binds to an E3 ubiquitin ligase. Specifically, this compound is a Cereblon (CRBN)-mediated degrader , meaning it recruits the CRBN E3 ubiquitin ligase complex.[5]

  • Ternary Complex Formation: The binding of this compound to both PIP4K2C and Cereblon results in the formation of a ternary complex (PIP4K2C-LRK-4189-Cereblon).

  • Ubiquitination: Within this complex, Cereblon facilitates the transfer of ubiquitin molecules to the PIP4K2C protein.

  • Proteasomal Degradation: The poly-ubiquitinated PIP4K2C is then recognized and degraded by the 26S proteasome, leading to the selective elimination of the target protein from the cell.

This degradation-based approach offers a significant advantage over traditional inhibition, as it can eliminate the entire protein, including any non-catalytic scaffolding functions.

Quantitative Data

The potency and efficacy of this compound have been quantified in various preclinical assays. A summary of the key quantitative data is presented in the table below.

ParameterCell LineValueReference
DC50 MOLT-4< 500 nM[3][6]
DC50 Wild-type MOLT-41.9 nM[5]
Dmax Wild-type MOLT-493%[5]
In Vitro Degradation Time Cancer Cell LinesComplete within 1 hour[5]
In Vivo Degradation Sustenance Mouse ModelsUp to 3 days post-dosing[5]
Tumor Growth Inhibition SW403 MSS CRC XenograftDose-dependent[5]
Response in Patient-Derived Spheroids Primary Human CRC50% of patient samples[1][2][10]

DC50 : Half-maximal degradation concentration. Dmax : Maximum level of degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

This protocol describes a typical Western blot experiment to quantify the degradation of PIP4K2C in a human cell line (e.g., MOLT-4) following treatment with this compound.

a) Cell Culture and Treatment:

  • Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 106 cells/mL in 6-well plates.

  • Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration not exceeding 0.1% in the cell culture medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6 hours). Include a DMSO-only control.

b) Protein Extraction:

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

c) Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for PIP4K2C (e.g., rabbit anti-PIP4K2C) overnight at 4°C.

  • Incubate with a loading control primary antibody (e.g., mouse anti-GAPDH or anti-β-actin) as a control for protein loading.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d) Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the PIP4K2C band intensity to the corresponding loading control band intensity.

  • Plot the normalized PIP4K2C levels against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic regression curve to determine the DC50 value.

This representative protocol outlines a quantitative mass spectrometry-based proteomics approach to assess the selectivity of this compound across the entire proteome.

a) Sample Preparation:

  • Culture a relevant cell line (e.g., MOLT-4) and treat with either DMSO (vehicle control) or a high concentration of this compound (e.g., 1 µM) for a specified duration (e.g., 6 hours).

  • Harvest and lyse the cells as described in the Western blot protocol.

  • Perform protein digestion using a standard in-solution or in-gel trypsin digestion protocol.

  • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Combine the labeled peptide samples.

  • Perform offline fractionation of the combined peptide mixture using basic reversed-phase liquid chromatography to reduce sample complexity.

  • Analyze each fraction by online nano-flow liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer.

  • Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans for peptide precursor ions and MS2/MS3 scans for fragmentation and reporter ion quantification.

c) Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the fragmentation data against a human protein database to identify peptides and proteins.

  • Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities.

  • Perform statistical analysis to identify proteins that show a significant change in abundance upon this compound treatment. A selective degrader will show a significant and substantial decrease only for the target protein, PIP4K2C.

Signaling Pathways and Visualizations

The degradation of PIP4K2C by this compound initiates a cascade of downstream cellular events, ultimately leading to anti-tumor effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

LRK4189_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C CRBN Cereblon (CRBN) E3 Ligase Complex LRK4189->CRBN Ternary_Complex PIP4K2C-LRK4189-CRBN Ternary Complex Proteasome 26S Proteasome PIP4K2C->Proteasome Degradation Ub Ubiquitin Ub->Ternary_Complex Ternary_Complex->PIP4K2C Ubiquitination

Caption: Mechanism of action of this compound as a PROTAC degrader of PIP4K2C.

Downstream_Signaling_Pathway LRK4189 This compound PIP4K2C_Degradation PIP4K2C Degradation LRK4189->PIP4K2C_Degradation Interferon_Signaling Activation of Interferon Signaling PIP4K2C_Degradation->Interferon_Signaling Intrinsic_Apoptosis Induction of Intrinsic Apoptosis PIP4K2C_Degradation->Intrinsic_Apoptosis Immune_Killing Immune-Mediated Tumor Killing Interferon_Signaling->Immune_Killing Tumor_Cell_Death Tumor Cell Death Intrinsic_Apoptosis->Tumor_Cell_Death Immune_Killing->Tumor_Cell_Death

Caption: Downstream signaling effects of this compound-mediated PIP4K2C degradation.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Characterization Cell_Culture Cell Culture (e.g., MOLT-4) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blot for PIP4K2C Protein_Extraction->Western_Blot Mass_Spectrometry Proteomics (LC-MS/MS) Protein_Extraction->Mass_Spectrometry DC50_Determination DC50 Determination Western_Blot->DC50_Determination Selectivity_Analysis Selectivity Profiling Mass_Spectrometry->Selectivity_Analysis

Caption: A typical experimental workflow for characterizing a PROTAC degrader like this compound.

Conclusion

This compound is a potent and selective degrader of the lipid kinase PIP4K2C. By targeting PIP4K2C for proteasomal degradation, this compound triggers a cascade of anti-tumor responses, including the induction of apoptosis and the activation of interferon signaling, which in turn leads to immune-mediated tumor cell killing.[1][2][3] The data presented in this technical guide underscore the potential of this compound as a novel therapeutic for MSS colorectal cancer and provide a foundational understanding for researchers and clinicians in the field of oncology and drug development. Further investigation into the detailed molecular mechanisms and clinical translation of this compound is ongoing.

References

LRK-4189: A Novel PIP4K2C Degrader Activating Interferon Signaling for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LRK-4189 is a first-in-class, orally bioavailable, selective degrader of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2][3] By targeting PIP4K2C for degradation, this compound elicits a dual anti-tumor response: the induction of intrinsic cancer cell death and the activation of the interferon signaling pathway.[4][5] This mechanism of action makes this compound a promising therapeutic candidate for microsatellite stable (MSS) colorectal cancer (CRC), a tumor type historically characterized by an "immune-inert" microenvironment.[4][5] This technical guide provides a comprehensive overview of the role of this compound in interferon signaling, including its proposed mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound and PIP4K2C

PIP4K2C is a lipid kinase that has been implicated in cancer cell survival and immune evasion.[1][4] Genetic studies have identified PIP4K2C as a key factor in cancer stress adaptation.[2] However, its low kinase activity has made it a challenging target for conventional small molecule inhibitors.[2] this compound circumvents this challenge by acting as a proteolysis-targeting chimera (PROTAC), inducing the degradation of the PIP4K2C protein.[5] This novel approach has demonstrated subnanomolar potency in primary human cells.[2][3]

The Role of this compound in Interferon Signaling

A key component of this compound's anti-tumor activity is its ability to activate the interferon signaling pathway.[4][5] This activation is believed to convert "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing. While the precise molecular cascade is an area of active investigation, the degradation of PIP4K2C is hypothesized to trigger an innate immune response, leading to the production of type I interferons and the subsequent upregulation of interferon-stimulated genes (ISGs).

Proposed Signaling Pathway

The degradation of PIP4K2C by this compound is thought to initiate a cascade of events culminating in the activation of interferon signaling. A plausible, though not yet fully elucidated, mechanism involves the activation of the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers an innate immune response.

LRK4189_Interferon_Signaling cluster_cell Cancer Cell LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C Binds and induces ubiquitination Proteasome Proteasome PIP4K2C->Proteasome Degradation cGAS cGAS PIP4K2C->cGAS Suppresses (Hypothesized) Apoptosis Apoptosis Proteasome->Apoptosis Induces STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_alpha_beta IFN-α/β IRF3->IFN_alpha_beta Induces transcription IFNAR IFNAR IFN_alpha_beta->IFNAR Binds JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 STAT1_STAT2 pSTAT1/pSTAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 STAT1_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binds ISGs ISGs (e.g., OAS1, MX1) ISRE->ISGs Promotes transcription ISGs->Apoptosis Contributes to

Proposed this compound-mediated activation of interferon signaling.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

ParameterCell LineValueReference
PIP4K2C Degradation (DC50) MOLT-4< 500 nM[5]
Study TypeModelResponse RateBenchmarkReference
In vitro Efficacy Primary human CRC patient-derived spheroids50%35% (Cetuximab)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on interferon signaling.

Western Blot for Phosphorylated STAT1

This protocol is for the detection of phosphorylated STAT1 (pSTAT1), a key indicator of interferon signaling activation.

Materials:

  • Cancer cells (e.g., MSS CRC cell lines)

  • This compound

  • Recombinant Interferon (as a positive control)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-pSTAT1, anti-total STAT1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. Include a positive control (interferon treatment) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and an imaging system.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pSTAT1, STAT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

Workflow for Western Blot analysis of pSTAT1.
qPCR for Interferon-Stimulated Gene (ISG) Expression

This protocol measures the relative mRNA expression of ISGs.

Materials:

  • Treated cancer cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for ISGs (e.g., OAS1, MX1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers for the target ISGs and a housekeeping gene.

  • Data Analysis: Calculate the relative expression of ISGs using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

qPCR_Workflow start Start rna_extraction RNA Extraction from Treated Cells start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with ISG and Housekeeping Primers cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt method) qpcr->data_analysis end End data_analysis->end

Workflow for qPCR analysis of ISG expression.
Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cancer cell viability.

Materials:

  • Cancer cells

  • This compound

  • 96-well plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Treated cancer cells

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Conclusion

This compound represents a novel and promising therapeutic strategy for MSS colorectal cancer and potentially other solid tumors. Its unique mechanism of action, combining direct induction of cancer cell apoptosis with the activation of interferon signaling, addresses the challenge of treating immunologically "cold" tumors. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader field of PIP4K2C-targeted cancer therapy. Further investigation into the precise molecular link between PIP4K2C degradation and the activation of innate immune sensing pathways will be crucial for the continued development and optimization of this therapeutic approach.

References

LRK-4189: A Novel PIP4K2C Degrader Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA – December 7, 2025 – A promising new agent in the oncology pipeline, LRK-4189, is showing significant potential in the treatment of difficult-to-treat cancers, particularly microsatellite stable (MSS) colorectal cancer (CRC). Developed by Larkspur Biosciences, this compound is a first-in-class, orally bioavailable, and selective degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). This technical guide provides a comprehensive overview of the core mechanism, preclinical data, and experimental methodologies associated with this compound-induced apoptosis in cancer cells.

Introduction to this compound and its Target: PIP4K2C

Cancer cells employ various strategies to evade programmed cell death, or apoptosis, a critical process for tissue homeostasis. One such survival mechanism involves the lipid kinase PIP4K2C, which is associated with poor outcomes in several cancers, including colorectal and breast cancer.[1][2] PIP4K2C is co-opted by cancer cells to enhance their fitness, enabling them to evade immune surveillance and adapt to cellular stress.[3][4]

This compound is a novel therapeutic agent designed as a proteolysis-targeting chimera (PROTAC) that selectively targets PIP4K2C for degradation.[5] By eliminating PIP4K2C, this compound triggers intrinsic apoptotic pathways within cancer cells and stimulates an anti-tumor immune response through the activation of interferon signaling.[4][6] This dual mechanism of action makes this compound a compelling candidate for cancer therapy.

Quantitative Preclinical Data

This compound has demonstrated potent and selective degradation of PIP4K2C, leading to significant anti-tumor activity in preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
DC50 (Degradation Concentration 50%) MOLT4 (human acute lymphoblastic leukemia)1.9 nM[7]
PIP4K2C Degradation Cancer Cell LinesComplete within 1 hour[7]
Tumor Cell Line Inhibition Colorectal Cancer (CRC) Cell Lines11 out of 15 cell lines inhibited[7]
Response in Patient-Derived Spheroids Primary Human CRC Patient-Derived Spheroids50% of samples responded[4]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of MSS CRC
Treatment GroupDoseMean Tumor Volume (mm³)Reference
Vehicle Control -~1000[7]
This compound 1 mg/kg~800[7]
This compound 5 mg/kg<400[7]
This compound 15 mg/kg<400[7]
PIP4K2C Degradation in Tumors Not Specified>95%[7]

Signaling Pathways of this compound-Induced Apoptosis

The primary mechanism of action of this compound is the targeted degradation of PIP4K2C. This event initiates a cascade of downstream signaling events culminating in cancer cell apoptosis and immune activation.

Intrinsic Apoptosis Pathway

The degradation of PIP4K2C disrupts the survival signaling that cancer cells rely on, leading to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. While the precise molecular links are still under investigation, the loss of PIP4K2C is believed to create a state of cellular stress that triggers the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death.

LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C Binds to Proteasome Proteasome PIP4K2C->Proteasome Targeted for Degradation CellStress Increased Cellular Stress PIP4K2C->CellStress Suppression leads to Degradation Degradation Proteasome->Degradation Mitochondria Mitochondria CellStress->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound mediated degradation of PIP4K2C leading to intrinsic apoptosis.

Activation of Interferon Signaling

In addition to inducing direct cell death, the degradation of PIP4K2C by this compound activates interferon signaling pathways.[4] This leads to the production of interferons, which can enhance the anti-tumor immune response by recruiting and activating immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes, to the tumor microenvironment.

LRK4189 This compound PIP4K2C PIP4K2C Degradation LRK4189->PIP4K2C InterferonSignaling Activation of Interferon Signaling PIP4K2C->InterferonSignaling InterferonProduction Interferon Production InterferonSignaling->InterferonProduction ImmuneCellActivation Immune Cell Activation (NK cells, T cells) InterferonProduction->ImmuneCellActivation TumorKilling Immune-Mediated Tumor Killing ImmuneCellActivation->TumorKilling

Caption: Activation of interferon signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_lrk Add this compound to Cells prepare_lrk Prepare this compound Dilutions prepare_lrk->add_lrk treatment_incubation Incubate for 24-72h add_lrk->treatment_incubation add_mtt Add MTT Reagent mtt_incubation Incubate for 3-4h add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the desired concentration of this compound for a specified time. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blotting for PIP4K2C Degradation

This protocol is for detecting the degradation of PIP4K2C protein in cancer cells after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PIP4K2C

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with various concentrations of this compound for different time points.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PIP4K2C antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Clinical Development

This compound has entered a Phase 1 clinical trial in the fourth quarter of 2025.[8][9] The single-ascending dose study is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.[1] This marks a significant step forward in the clinical development of this promising new cancer therapy.

Conclusion

This compound represents a novel and targeted approach to cancer therapy. By selectively degrading PIP4K2C, it induces apoptosis in cancer cells and activates the immune system to fight the tumor. The robust preclinical data, including potent in vitro activity and significant in vivo efficacy, underscore the therapeutic potential of this compound. The ongoing Phase 1 clinical trial will provide crucial insights into its safety and activity in humans, paving the way for its potential use in treating patients with MSS colorectal cancer and other solid tumors.

References

An In-depth Technical Guide on the Discovery and Development of Exemplarib

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available information on a compound designated "LRK-4189." This suggests that the name may be an internal project code, a compound in a very early stage of development that has not yet been publicly disclosed, or a misidentification.

Therefore, this guide will proceed by using a well-documented example of a targeted therapy to illustrate the requested format and content. We will use the fictional name "Exemplarib" (based on the development of a third-generation EGFR inhibitor) to demonstrate the creation of a technical guide that adheres to all specified requirements, including in-depth scientific data, detailed experimental protocols, and complex visualizations.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the discovery, preclinical development, and clinical evaluation of Exemplarib, a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Introduction: The Unmet Need and a Targeted Approach

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, which drives tumor proliferation and survival. First and second-generation EGFR-TKIs, such as gefitinib and afatinib, initially provided substantial clinical benefit. However, the majority of patients inevitably develop resistance, most commonly through the acquisition of a secondary T790M mutation in exon 20 of the EGFR gene. The T790M mutation, by increasing the affinity of EGFR for ATP, reduces the binding efficacy of these early-generation inhibitors.

Exemplarib was designed to address this critical unmet need: a potent inhibitor of both the sensitizing EGFR mutations (e.g., L858R, exon 19 deletion) and the resistant T790M mutation, while sparing wild-type EGFR (WT-EGFR) to minimize off-target toxicities.

Discovery of Exemplarib

The discovery of Exemplarib was guided by a structure-based drug design approach. The key challenge was to achieve high potency against the T790M mutant EGFR while maintaining a significant selectivity margin over WT-EGFR.

Lead Identification and Optimization

A high-throughput screening campaign identified a pyrimidine-based scaffold as a promising starting point. This scaffold demonstrated modest activity against mutant EGFR. Subsequent medicinal chemistry efforts focused on optimizing this lead compound through several key strategies:

  • Introduction of a Covalent Warhead: An acrylamide group was incorporated to form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR. This irreversible binding mechanism was crucial for achieving high potency against the T790M mutant.

  • Targeting the Selectivity Pocket: The indole substituent on the pyrimidine core was designed to interact with a specific hydrophobic pocket created by the T790M mutation, enhancing selectivity for the mutant over the wild-type receptor.

  • Improving Physicochemical Properties: Modifications were made to the solvent-exposed region of the molecule to optimize its pharmacokinetic properties, including solubility, metabolic stability, and oral bioavailability.

This iterative process of design, synthesis, and testing led to the identification of Exemplarib as the clinical candidate.

Preclinical Development

In Vitro Efficacy

Exemplarib was extensively profiled in a panel of cell-free and cell-based assays to determine its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of Exemplarib

Assay TypeEGFR Mutation StatusIC50 (nM)
Enzyme AssayL858R12
Enzyme AssayL858R/T790M1
Enzyme AssayWT-EGFR216
Cell-Based Assay (PC-9)Exon 19 Deletion17
Cell-Based Assay (H1975)L858R/T790M6
Cell-Based Assay (A431)WT-EGFR480
Signaling Pathway Analysis

Western blot analysis was used to confirm that Exemplarib effectively inhibits EGFR signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Exemplarib Exemplarib Exemplarib->EGFR Covalent Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

LRK-4189: A First-in-Class PIP4K2C Degrader for the Treatment of Microsatellite Stable Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on Preclinical Data

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microsatellite stable (MSS) colorectal cancer (CRC) represents a significant therapeutic challenge, with limited effective treatment options for a large patient population. Recent advancements in targeted protein degradation have led to the discovery of LRK-4189, a novel, orally bioavailable, and selective degrader of the lipid kinase PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma). Preclinical data have demonstrated that this compound induces potent and selective degradation of PIP4K2C, leading to a dual mechanism of action: intrinsic cancer cell death and activation of interferon signaling, which in turn promotes an immune-mediated anti-tumor response. This whitepaper provides a comprehensive overview of the preclinical data for this compound in the context of colorectal cancer, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information presented herein is based on publicly available data from scientific conferences and company disclosures.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1][2] Approximately 85% of all CRC cases are classified as microsatellite stable (MSS), a subtype that is largely refractory to immune checkpoint inhibitors.[1][2] This highlights the urgent need for novel therapeutic strategies for this patient population.

One emerging area of cancer research is the targeting of "cancer cell fitness" pathways, which are the adaptive mechanisms that cancer cells use to survive and evade the immune system.[1][2][3] The lipid kinase PIP4K2C has been identified as a key player in cancer stress adaptation and is associated with poor outcomes in several cancers, including CRC.[1][2][3][4] PIP4K2C's low kinase activity has made it a challenging target for conventional small molecule inhibitors.[1][2]

The development of proteolysis-targeting chimeras (PROTACs) offers a novel approach to target such challenging proteins. This compound is a first-in-class PROTAC designed to selectively target PIP4K2C for degradation by the cellular ubiquitin-proteasome system.[5] This technical guide summarizes the key preclinical findings for this compound in colorectal cancer models.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to PIP4K2C and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PIP4K2C by the proteasome. The degradation of PIP4K2C has a multi-faceted anti-tumor effect:

  • Induction of Intrinsic Cell Death: The loss of PIP4K2C function disrupts cellular homeostasis and triggers apoptosis in cancer cells.[1][2][3]

  • Activation of Interferon Signaling: Degradation of PIP4K2C has been shown to activate the interferon signaling pathway.[1][2][3] This leads to the production of pro-inflammatory cytokines and chemokines, which can recruit and activate immune cells in the tumor microenvironment, leading to an immune-mediated clearance of tumor cells.

The proposed signaling pathway for this compound is depicted in the following diagram:

LRK4189_Mechanism cluster_cell Cancer Cell cluster_effects Downstream Effects LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C Binds E3_Ligase E3 Ubiquitin Ligase LRK4189->E3_Ligase Recruits Proteasome Proteasome PIP4K2C->Proteasome Degradation E3_Ligase->PIP4K2C Intrinsic_Death Intrinsic Cell Death (Apoptosis) Proteasome->Intrinsic_Death Leads to Interferon_Signaling Interferon Signaling Activation Proteasome->Interferon_Signaling Leads to Ub Ubiquitin Immune_Response Immune-Mediated Tumor Killing Interferon_Signaling->Immune_Response Promotes

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Efficacy
ParameterCell Line/ModelValueReference
Potency Primary Human CellsSubnanomolar[1][2][3]
DC50 (Degradation) MOLT-4 (wild-type)1.9 nM (93% degradation)[6]
Response Rate Primary Human CRC Patient-Derived Spheroids50%[3][4][6]
Comparative Response Rate Cetuximab in Patient-Derived Spheroids35%[3][4]
CRC Cell Line Inhibition Panel of 15 CRC Cell Lines11 out of 15 inhibited[6]
Table 2: In Vivo Efficacy in SW403 MSS CRC Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Reference
Vehicle -~1000[6]
This compound 1~800[6]
This compound 5~400[6]
This compound 15<400[6]
Table 3: Pharmacokinetic Properties
SpeciesOral Bioavailability (%)Clearance (mL/min/kg)Half-life (h)Reference
Rat 1610.95.4[6]
Dog 94.215.1[6]

Experimental Protocols

Detailed experimental protocols for the this compound studies have not been fully disclosed in the public domain. The following sections describe generalized, representative protocols for the types of experiments conducted.

Cell Viability and Proliferation Assays

A common method to assess the effect of a compound on cell viability is the MTT or CellTiter-Glo assay.

Representative Protocol (MTT Assay):

  • Cell Seeding: Colorectal cancer cell lines (e.g., SW403) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization buffer.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Seed Seed CRC Cells in 96-well plate Treat Treat with this compound (serial dilutions) Seed->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze Analyze Data (Calculate IC50) Assay->Analyze

Caption: General workflow for a cell viability assay.

In Vivo Xenograft Studies

Patient-derived or cell line-derived xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

Representative Protocol (SW403 Xenograft Model):

  • Cell Implantation: SW403 colorectal cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (vehicle control and different doses of this compound). This compound is administered orally, once daily.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot for PIP4K2C levels).

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow Implant Implant SW403 Cells into Mice Tumor_Growth Allow Tumors to Establish Implant->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treat Administer this compound (Oral, Daily) Randomize->Treat Measure Measure Tumor Volume (Twice Weekly) Treat->Measure Endpoint Study Endpoint and Tumor Analysis Measure->Endpoint

References

LRK-4189: A Novel PIP4K2C Degrader Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LRK-4189 is a first-in-class, orally bioavailable, and selective degrader of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2] This novel therapeutic agent is being developed for the treatment of microsatellite stable (MSS) colorectal cancer (CRC) and other solid tumors.[3] By targeting PIP4K2C for degradation, this compound initiates a dual mechanism of action: inducing intrinsic cancer cell death and activating interferon signaling, which in turn remodels the tumor microenvironment to promote an anti-tumor immune response.[4][5] Preclinical data have demonstrated potent and selective degradation of PIP4K2C, leading to significant tumor growth inhibition in various models. A Phase 1 clinical trial of this compound in healthy volunteers was initiated in the fourth quarter of 2025.[1]

Core Mechanism of Action: PIP4K2C Degradation

This compound is a PROTAC (Proteolysis Targeting Chimera) that facilitates the ubiquitination and subsequent proteasomal degradation of PIP4K2C.[4] PIP4K2C is a lipid kinase that has been identified as a key factor in cancer cell fitness and immune evasion.[1][2] By degrading PIP4K2C, this compound disrupts these survival mechanisms.[1]

Signaling Pathways

The degradation of PIP4K2C by this compound triggers a cascade of events within the cancer cell and the surrounding tumor microenvironment. The primary consequences are the induction of intrinsic apoptosis in cancer cells and the activation of an interferon (IFN) signaling pathway.[4][5] This IFN signaling is crucial for transforming the typically "cold" or immune-inert microenvironment of MSS CRC into a "hot" microenvironment that is responsive to immune attack.

LRK4189_Mechanism LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C Binds to Proteasome Proteasome PIP4K2C->Proteasome Targeted for Degradation IntrinsicApoptosis Intrinsic Apoptosis PIP4K2C->IntrinsicApoptosis Suppression of IFN_Signaling Interferon Signaling PIP4K2C->IFN_Signaling Suppression of Proteasome->PIP4K2C Degrades TumorCell Tumor Cell Death IntrinsicApoptosis->TumorCell ImmuneCells Immune Cells (e.g., T-cells, NK cells) IFN_Signaling->ImmuneCells Recruits & Activates ImmuneCells->TumorCell

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

A summary of the key quantitative data from preclinical studies of this compound is presented below.

ParameterCell Line / ModelValueReference
In Vitro Potency
DC50 for PIP4K2CMOLT-4 cells< 500 nM[4]
Ex Vivo Efficacy
Response RatePrimary human CRC patient-derived spheroids50%[1][2]
Response Rate (Comparator)Cetuximab in the same platform35%[1][2]
In Vivo Efficacy
Tumor Growth InhibitionSW403 MSS CRC mouse modelDose-dependent[6]
Tumor Volume (1 mg/kg)SW403 MSS CRC mouse model~800 mm³[6]
Tumor Volume (5 mg/kg)SW403 MSS CRC mouse model~400 mm³[6]
Tumor Volume (15 mg/kg)SW403 MSS CRC mouse model< 400 mm³[6]
Tumor Volume (Vehicle)SW403 MSS CRC mouse model~1000 mm³[6]

Experimental Protocols

While specific, detailed protocols for the this compound studies are proprietary to Larkspur Biosciences, this section outlines generalized methodologies for the key experiments cited.

Patient-Derived Spheroid (PDS) Assay

This assay is crucial for assessing the efficacy of a drug in a system that closely mimics the patient's tumor.

Methodology Overview:

  • Tissue Procurement: Fresh tumor tissue is obtained from patients with MSS colorectal cancer under informed consent.

  • Tissue Dissociation: The tissue is mechanically and enzymatically digested to obtain a single-cell suspension.

  • Spheroid Formation: Cells are seeded in ultra-low attachment plates with a specialized growth medium to promote the formation of 3D spheroids.

  • Drug Treatment: Once spheroids are formed and have reached a desired size, they are treated with varying concentrations of this compound or a comparator drug (e.g., cetuximab).

  • Endpoint Analysis: After a defined incubation period, spheroid viability and response to treatment are assessed using assays such as CellTiter-Glo® 3D to measure ATP content, which correlates with the number of viable cells. High-content imaging can also be used to analyze spheroid morphology and cell death.

PDS_Workflow cluster_protocol Patient-Derived Spheroid Assay Workflow start Patient Tumor Tissue dissociation Mechanical & Enzymatic Dissociation start->dissociation single_cells Single Cell Suspension dissociation->single_cells seeding Seeding in Ultra-Low Attachment Plates single_cells->seeding spheroid_formation Spheroid Formation (3D Culture) seeding->spheroid_formation treatment Treatment with this compound or Comparator spheroid_formation->treatment analysis Endpoint Analysis (Viability, Imaging) treatment->analysis end Efficacy Data analysis->end

Caption: Generalized workflow for a patient-derived spheroid assay.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor activity of a compound in a living organism.

Methodology Overview:

  • Cell Line: The SW403 human MSS colorectal adenocarcinoma cell line is commonly used for these studies.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A defined number of SW403 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a predetermined volume, mice are randomized into treatment groups and dosed with this compound (e.g., 1, 5, 15 mg/kg) or vehicle control, typically via oral gavage.

  • Efficacy Assessment: Tumor volumes are monitored throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to confirm PIP4K2C degradation).

Xenograft_Workflow cluster_protocol In Vivo Xenograft Model Workflow start SW403 Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Oral Administration of This compound or Vehicle randomization->dosing monitoring Tumor Volume Monitoring dosing->monitoring end In Vivo Efficacy Data monitoring->end

Caption: Generalized workflow for an in vivo xenograft study.

Conclusion and Future Directions

This compound represents a promising new approach for the treatment of MSS colorectal cancer, a disease with limited therapeutic options. By degrading PIP4K2C, this compound not only directly targets cancer cells but also modulates the tumor microenvironment to favor an anti-tumor immune response. The preclinical data are encouraging, and the ongoing Phase 1 clinical trial will provide critical insights into the safety, tolerability, and clinical activity of this novel agent. Future research will likely focus on identifying biomarkers to predict response to this compound and exploring its potential in other solid tumors.

References

Methodological & Application

Application Notes and Protocols for LRK-4189 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRK-4189 is a potent and selective, orally bioavailable small molecule degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2][3] As a bifunctional molecule, this compound utilizes a Cereblon-mediated mechanism to induce the ubiquitination and subsequent proteasomal degradation of PIP4K2C.[2] The degradation of PIP4K2C in cancer cells has been shown to induce intrinsic apoptosis and activate interferon signaling pathways, leading to tumor cell death.[4][5][6] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to characterize its activity in cancer cell lines, with a focus on microsatellite stable (MSS) colorectal cancer (CRC), where it has shown preferential activity.[4][5][6]

Data Presentation

The following tables summarize the quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterCell Line/SystemValueReference
DC₅₀ (Degradation) MOLT4 (wild-type)1.9 nM[1][2]
PIP4K2C Degradation Cancer Cell LinesComplete within 1 hour[1][2]
CRC Cell Line Inhibition 15 CRC cell lines11 out of 15 inhibited[1][2]
Patient-Derived Spheroid Response Primary human CRC spheroids50% of patient samples responded[4][5]

Table 2: Synergistic Activity of this compound

Combination AgentCell LineEffectReference
5-fluorouracilSW403 CRC cellsIncreased cytotoxicity[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro characterization.

LRK_4189_Signaling_Pathway cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation LRK4189 This compound CRBN Cereblon (E3 Ligase Complex) LRK4189->CRBN binds PIP4K2C PIP4K2C LRK4189->PIP4K2C binds Ub Ubiquitin CRBN->Ub recruits Proteasome Proteasome PIP4K2C->Proteasome targeted for degradation Ub->PIP4K2C polyubiquitinates Apoptosis Intrinsic Apoptosis Proteasome->Apoptosis leads to IFN_Signaling Interferon Signaling (p-STAT1) Proteasome->IFN_Signaling leads to CellDeath Tumor Cell Death Apoptosis->CellDeath IFN_Signaling->CellDeath

Caption: this compound mediated degradation of PIP4K2C and downstream effects.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select CRC Cell Line (e.g., SW403, HT-29) culture Cell Culture and Seeding start->culture treat Treat with this compound (Dose-Response and Time-Course) culture->treat spheroid 3D Tumor Spheroid Assay culture->spheroid for 3D culture degradation PIP4K2C Degradation (Western Blot) treat->degradation viability Cell Viability (CellTiter-Glo) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis ifn Interferon Signaling (p-STAT1 Western Blot) treat->ifn analysis Data Analysis and Interpretation degradation->analysis viability->analysis apoptosis->analysis ifn->analysis spheroid->treat treat spheroids end End: Characterize this compound Activity analysis->end

Caption: General experimental workflow for in vitro characterization of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound.

Protocol 1: Determination of PIP4K2C Degradation by Western Blot

Objective: To quantify the degradation of PIP4K2C protein in colorectal cancer cells following treatment with this compound.

Materials:

  • Colorectal cancer cell line (e.g., SW403, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-PIP4K2C (e.g., Cell Signaling Technology #61407, 1:1000 dilution)

    • Mouse or Rabbit anti-β-actin (loading control, e.g., 1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed colorectal cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for various time points (e.g., 1, 2, 4, 8, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against PIP4K2C overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the PIP4K2C signal to the β-actin loading control.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of colorectal cancer cells.

Materials:

  • Colorectal cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at an appropriate density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a luminometer.

  • Analysis: Plot the luminescence signal against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis in colorectal cancer cells induced by this compound.

Materials:

  • Colorectal cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Interferon Signaling Activation (Phospho-STAT1 Western Blot)

Objective: To assess the activation of the interferon signaling pathway by detecting the phosphorylation of STAT1.

Materials:

  • Same as Protocol 1, with the following additional primary antibody:

    • Rabbit anti-phospho-STAT1 (Tyr701) (e.g., Cell Signaling Technology #9167, 1:1000 dilution)

    • Rabbit anti-STAT1 (total STAT1 control, e.g., 1:1000 dilution)

Procedure:

  • Follow the same procedure as Protocol 1 for cell seeding, treatment, lysis, and protein quantification. A shorter treatment time (e.g., 30 minutes to 4 hours) may be optimal for detecting phosphorylation events.

  • Perform Western blotting as described in Protocol 1, using the primary antibodies for phospho-STAT1 and total STAT1.

  • Analyze the results by normalizing the phospho-STAT1 signal to the total STAT1 signal.

Protocol 5: 3D Tumor Spheroid Assay

Objective: To evaluate the effect of this compound on the growth and viability of 3D colorectal cancer spheroids.

Materials:

  • Colorectal cancer cell line

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Microscope for imaging

Procedure:

  • Spheroid Formation: Seed a single-cell suspension of colorectal cancer cells in ultra-low attachment plates at a density that promotes the formation of single spheroids per well (e.g., 1,000-5,000 cells/well). Centrifuge the plate at low speed to facilitate cell aggregation.

  • Spheroid Growth: Culture the cells for 3-4 days to allow for spheroid formation and compaction.

  • Treatment: Treat the spheroids with various concentrations of this compound.

  • Incubation: Incubate for an extended period (e.g., 5-7 days), refreshing the media with the compound every 2-3 days.

  • Imaging: Monitor spheroid growth and morphology using a microscope.

  • Viability Assay: At the end of the treatment period, assess spheroid viability using the CellTiter-Glo® 3D assay according to the manufacturer's protocol.

  • Analysis: Correlate the changes in spheroid size and morphology with the viability data.

References

Application Notes and Protocols for LRK-4189 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRK-4189 is a first-in-class, orally bioavailable, and selective degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2][3] As a potent PROTAC (Proteolysis Targeting Chimera), this compound induces the degradation of PIP4K2C, leading to intrinsic cancer cell death and activation of interferon signaling.[1][2][4] This dual mechanism of action makes it a promising therapeutic candidate for microsatellite stable (MSS) colorectal cancer (CRC) and other solid tumors.[1][2] These application notes provide a comprehensive guide for determining the optimal starting concentration of this compound in various cell culture systems.

Mechanism of Action

This compound functions by mediating the ubiquitination and subsequent proteasomal degradation of PIP4K2C.[5] This lipid kinase is implicated in cancer cell stress adaptation and immune evasion.[1][4] By degrading PIP4K2C, this compound disrupts these survival pathways, sensitizing cancer cells to cell death and enhancing anti-tumor immune responses.[3][6]

cluster_0 This compound Mechanism of Action LRK4189 This compound Ternary_Complex Ternary Complex (this compound + PIP4K2C + E3 Ligase) LRK4189->Ternary_Complex Binds PIP4K2C PIP4K2C PIP4K2C->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_PIP4K2C Ubiquitinated PIP4K2C Ternary_Complex->Ub_PIP4K2C Induces Ubiquitination Proteasome Proteasome Ub_PIP4K2C->Proteasome Targets Degradation PIP4K2C Degradation Proteasome->Degradation Mediates Cell_Death Intrinsic Cell Death Degradation->Cell_Death Interferon Interferon Signaling Degradation->Interferon

Caption: Mechanism of action of this compound as a PIP4K2C degrader.

Quantitative Data Summary

This compound has demonstrated subnanomolar potency in degrading PIP4K2C. The following table summarizes the key quantitative data reported for this compound in in vitro studies.

ParameterCell LineValueReference
DC50MOLT-4 (wild-type)1.9 nM[5]
DC50MOLT-4< 500 nM[7]
Time to DegradationCancer Cell LinesComplete within 1 hour[5]
ActivityColorectal Cancer (CRC) Cell LinesInhibited tumor growth in 11 out of 15 cell lines[5]
Response in Patient-Derived SpheroidsPrimary Human CRC50% of patient samples responded[1][2]

Recommended Starting Concentrations

Based on the potent in vitro activity of this compound, a concentration range of 1 nM to 100 nM is recommended for initial experiments in most cancer cell lines.

  • For sensitive cell lines (e.g., MOLT-4, some CRC lines): A starting concentration of 1-10 nM is likely to be effective.

  • For less sensitive cell lines or initial screening: A broader range of 10-100 nM can be used to establish a dose-response curve.

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines a standard method to determine the cytotoxic or cytostatic effects of this compound on a cancer cell line and to identify the IC50 (half-maximal inhibitory concentration).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 0.1 nM to 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 72 hours for proliferation assays).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the reagent.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

cluster_1 Workflow for Determining Optimal Concentration A Seed Cells in 96-well Plate C Treat Cells with this compound and Vehicle Control A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent D->E F Measure Signal with Plate Reader E->F G Analyze Data and Determine IC50 F->G

Caption: Experimental workflow for determining the IC50 of this compound.

Protocol 2: Western Blot Analysis of PIP4K2C Degradation

This protocol is designed to confirm the on-target activity of this compound by measuring the degradation of the PIP4K2C protein.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PIP4K2C and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PIP4K2C antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for PIP4K2C and the loading control.

    • Normalize the PIP4K2C signal to the loading control.

    • Compare the levels of PIP4K2C in treated samples to the vehicle control to determine the extent of degradation.

Conclusion

This compound is a highly potent degrader of PIP4K2C with significant potential in cancer research and drug development. The provided protocols and guidelines offer a starting point for utilizing this compound in cell culture experiments. Researchers are encouraged to perform careful dose-response studies to determine the optimal experimental conditions for their specific models.

References

Application Notes and Protocols for LRK-4189 Treatment of SW403 and MOLT4 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRK-4189 is a first-in-class, orally bioavailable, and selective degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1] By targeting PIP4K2C for degradation, this compound induces intrinsic cancer cell death and activates interferon signaling, representing a novel therapeutic strategy for cancers such as microsatellite stable (MSS) colorectal cancer (CRC).[1][2] These application notes provide detailed protocols for studying the effects of this compound on the human colorectal adenocarcinoma cell line SW403 and the human T-cell acute lymphoblastic leukemia cell line MOLT4.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that recruits an E3 ubiquitin ligase to PIP4K2C, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of PIP4K2C disrupts cancer cell fitness, triggers intrinsic apoptosis, and activates an interferon response, which can lead to immune-mediated tumor killing.[1][2][3]

Data Presentation

The following tables summarize the quantitative data available for the effects of this compound on the SW403 and MOLT4 cell lines.

Table 1: In Vitro Efficacy of this compound in MOLT4 Cells

ParameterValueCell LineNotes
DC₅₀ (Degradation)1.9 nMMOLT493% degradation of PIP4K2C.[4]
DC₅₀ (Degradation)< 500 nMMOLT4Orally active and selective PIP4K2C PROTAC degrader.[4]

Table 2: In Vitro and In Vivo Efficacy of this compound in SW403 Cells

AssayEndpointResultNotes
Cell ViabilityInhibition of Tumor GrowthThis compound inhibits tumor growth.Specific IC₅₀ not available.
Combination TherapyCytotoxicityIncreased cytotoxicity with 5-fluorouracil.[4][5]Demonstrates synergistic effects.
In Vivo XenograftTumor Volume ReductionSignificant tumor regression.Doses of 5 or 15 mg/kg resulted in tumor volumes around 400 mm³ or lower, compared to ~1000 mm³ for vehicle. A dose of 1 mg/kg resulted in tumor volumes of about 800 mm³.[4][5]

Experimental Protocols

Cell Culture

SW403 Cell Line: The SW403 cell line is a human colorectal adenocarcinoma line.[3]

  • Growth Medium: ATCC-formulated Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Rinse with a 0.25% (w/v) Trypsin- 0.53 mM EDTA solution and incubate for 5-15 minutes to detach cells.[3]

MOLT4 Cell Line: The MOLT4 cell line is a human T-cell acute lymphoblastic leukemia line.

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Maintain cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.

Western Blotting for PIP4K2C Degradation

This protocol is to confirm the degradation of PIP4K2C in SW403 and MOLT4 cells following treatment with this compound.

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for desired time points (e.g., 1, 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PIP4K2C (e.g., Rabbit mAb #61407, 1:1000 dilution) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seeding: Seed SW403 or MOLT4 cells in a 96-well plate.

  • Treatment: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight at 37°C.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Treat SW403 or MOLT4 cells with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

  • Treatment: Treat SW403 or MOLT4 cells with this compound for 24 or 48 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined.

Visualizations

Signaling Pathway

LRK4189_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C binds E3_Ligase E3 Ubiquitin Ligase LRK4189->E3_Ligase recruits Proteasome Proteasome PIP4K2C->Proteasome targeted to E3_Ligase->PIP4K2C ubiquitinates Degradation Degradation Proteasome->Degradation Cellular_Stress Cellular Stress (e.g., cytosolic DNA) Degradation->Cellular_Stress Apoptosis Intrinsic Apoptosis Degradation->Apoptosis cGAS cGAS Cellular_Stress->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Interferon_Signaling Interferon Signaling (Type I IFNs) IRF3->Interferon_Signaling induces

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays cluster_invivo In Vivo Studies (SW403) start Cell Culture (SW403 / MOLT4) treatment This compound Treatment start->treatment western Western Blot (PIP4K2C Degradation) treatment->western viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cellcycle Cell Cycle Analysis (PI Staining) treatment->cellcycle xenograft Xenograft Model (Nude Mice) invivo_treatment This compound Dosing xenograft->invivo_treatment tumor_measurement Tumor Volume Measurement invivo_treatment->tumor_measurement

References

Application Notes and Protocols for LRK-4189 in Mouse Models of Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo use of LRK-4189, a first-in-class, orally bioavailable, and selective degrader of the lipid kinase PIP4K2C, for the treatment of microsatellite stable (MSS) colorectal cancer (CRC). The provided protocols are based on publicly available information and generalized scientific best practices.

Introduction

This compound is a targeted protein degrader that induces the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2] This lipid kinase is associated with poor outcomes in several cancers, including CRC.[2] By degrading PIP4K2C, this compound initiates a dual mechanism of action: it triggers intrinsic cancer cell death and activates interferon signaling, which in turn stimulates an immune-mediated anti-tumor response.[2][3] Preclinical studies have demonstrated this compound's dose-dependent single-agent efficacy in mouse models of CRC and synergistic effects when combined with standard-of-care chemotherapy, such as 5-fluorouracil.[1]

Mechanism of Action

This compound functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, PIP4K2C, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of PIP4K2C in cancer cells leads to the activation of type-1 immunity and interferon signaling pathways, rendering the tumor more susceptible to immune cell-mediated killing by natural killer (NK) cells and enhancing phagocytosis by dendritic cells.

LRK4189_Mechanism cluster_cell Cancer Cell cluster_tme Tumor Microenvironment This compound This compound Ternary Complex Ternary Complex (this compound + PIP4K2C + E3 Ligase) This compound->Ternary Complex PIP4K2C PIP4K2C PIP4K2C->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation PIP4K2C Degradation Proteasome->Degradation Interferon Signaling Interferon Signaling Activation Degradation->Interferon Signaling Intrinsic Apoptosis Intrinsic Apoptosis Degradation->Intrinsic Apoptosis NK Cell NK Cell Interferon Signaling->NK Cell Dendritic Cell Dendritic Cell Interferon Signaling->Dendritic Cell Tumor Killing Immune-Mediated Tumor Killing Intrinsic Apoptosis->Tumor Killing NK Cell->Tumor Killing Dendritic Cell->Tumor Killing

Diagram 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the in vivo evaluation of this compound in a preclinical CRC model.

Table 1: In Vivo Efficacy in SW403 Xenograft Model [1]

Animal ModelCell LineDosage (mg/kg)Administration RouteOutcome (Tumor Volume)
Mouse (assumed immunodeficient)SW403 (MSS CRC)VehicleOral (p.o.)~1000 mm³
1Oral (p.o.)~800 mm³
5Oral (p.o.)~400 mm³ or lower
15Oral (p.o.)Robust regression, ~400 mm³ or lower

Table 2: In Vivo Pharmacodynamic Effects [1]

Animal ModelTreatment GroupBiomarkerResult
Mouse (assumed immunodeficient)This compound (dose not specified)PIP4K2C Protein Level>95% degradation in tumors
PIP4K2C ResynthesisSlow, degradation sustained up to 3 days post-dosing

Experimental Protocols

The following are generalized protocols for in vivo studies using this compound, synthesized from methodologies reported in the literature and general best practices for preclinical oncology studies.

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture SW403 Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization formulation This compound Formulation (e.g., in 0.5% MC, 0.2% Tween 80) randomization->formulation dosing Oral Administration (e.g., Daily) formulation->dosing monitoring Tumor Volume & Body Weight Measurement (2-3x/week) dosing->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia pd_analysis Pharmacodynamic Analysis (Western Blot, IHC for PIP4K2C) euthanasia->pd_analysis efficacy_analysis Efficacy Data Analysis (Tumor Growth Inhibition) euthanasia->efficacy_analysis

Diagram 2: A typical workflow for a preclinical xenograft study.
SW403 Xenograft Mouse Model of Colorectal Cancer

This protocol describes the establishment of a subcutaneous xenograft model using the SW403 human MSS colorectal cancer cell line.

Materials:

  • SW403 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but recommended)

  • Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)

  • Syringes and needles (e.g., 27G)

Procedure:

  • Cell Culture: Culture SW403 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the exponential growth phase and have high viability (>95%) before implantation.

  • Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. For improved tumor take rate, the cell suspension can be mixed 1:1 with Matrigel. Keep the cell suspension on ice.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors are palpable. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

This compound Formulation and In Vivo Dosing

This protocol provides a general method for the formulation and oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle components (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)

  • Oral gavage needles

Procedure:

  • Formulation: Prepare the vehicle solution. A common vehicle for oral administration of preclinical compounds is 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily. Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired final concentrations (e.g., 0.1, 0.5, and 1.5 mg/mL for 1, 5, and 15 mg/kg dosing, assuming a 10 mL/kg dosing volume).

  • Administration: Administer the this compound formulation or vehicle control to the mice via oral gavage. The dosing frequency should be determined based on the pharmacokinetic profile of the compound (e.g., once daily).

  • Monitoring: Throughout the treatment period, monitor tumor growth by caliper measurements 2-3 times per week. Also, monitor the body weight of the animals at the same frequency as an indicator of toxicity.

Pharmacodynamic Analysis

This protocol outlines the procedure for assessing the degradation of PIP4K2C in tumor tissue.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against PIP4K2C

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Tissue Collection: At the end of the study (or at specific time points post-dosing), euthanize the animals and harvest the tumors.

  • Protein Extraction: Homogenize a portion of the tumor tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for PIP4K2C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities to determine the extent of PIP4K2C degradation relative to a loading control (e.g., GAPDH, β-actin).

References

Application Notes: Western Blot Analysis of PIP4K2C Degradation by LRK-4189

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for performing a Western blot to detect the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C) following treatment with LRK-4189. PIP4K2C is a lipid kinase implicated in cancer cell stress adaptation and immune evasion[1][2][3]. This compound is a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of PIP4K2C[1][2][4]. By mediating the degradation of PIP4K2C, this compound leads to intrinsic cancer cell death and activates interferon signaling, offering a promising therapeutic strategy for cancers such as microsatellite stable (MSS) colorectal carcinoma[5][6]. This protocol is intended for researchers in oncology and drug development to verify the mechanism of action of this compound by quantifying the reduction of PIP4K2C protein levels in cell lysates.

Mechanism of Action & Signaling Pathway

This compound functions as a selective degrader of the PIP4K2C protein[5][7]. It is a heterobifunctional molecule that binds simultaneously to PIP4K2C and an E3 ubiquitin ligase, such as Cereblon[6][8]. This proximity induces the ubiquitination of PIP4K2C, marking it for proteasomal degradation.

The degradation of PIP4K2C has significant downstream effects. PIP4K2C is a negative regulator of the mTORC1 signaling pathway; its removal leads to mTORC1 hyperactivation[9][10][11]. Furthermore, the loss of PIP4K2C reduces cancer cell fitness, triggers intrinsic apoptosis, and activates interferon signaling pathways, which can stimulate an anti-tumor immune response[1][6].

PIP4K2C_Signaling_Pathway cluster_drug_action Drug Action cluster_downstream Downstream Cellular Effects LRK4189 This compound PIP4K2C PIP4K2C Protein LRK4189->PIP4K2C Binds to Degradation Proteasomal Degradation PIP4K2C->Degradation Targeted for mTORC1 mTORC1 Signaling (Hyperactivated) PIP4K2C->mTORC1 Inhibits Degradation->mTORC1 Relieves Inhibition Apoptosis Intrinsic Apoptosis Degradation->Apoptosis Induces Interferon Interferon Signaling Degradation->Interferon Activates

This compound mediated degradation of PIP4K2C and downstream effects.
Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical models. The following table summarizes key performance metrics.

ParameterValueCell Line / SystemCitation
DC₅₀ (Degradation) < 500 nMMOLT-4 Cells
DC₅₀ (Degradation) 1.9 nM (93% degradation)Wild-type MOLT-4 Cells[8]
Degradation Kinetics Complete within 1 hourCancer Cell Lines[8]
Response Rate 50% of patient samples respondPrimary human CRC patient-derived spheroids[6]
In Vivo Efficacy Dose-dependent PK/PD with single-agent efficacyMultiple CRC models[6]

Detailed Experimental Protocol: Western Blot for PIP4K2C

This protocol outlines the steps to measure the reduction in total PIP4K2C protein levels in cells treated with this compound.

Materials and Reagents
  • Cell Lines: MSS Colorectal Cancer cell lines (e.g., SW403) or other relevant lines.

  • This compound: Prepare stock solutions in DMSO.

  • Antibodies:

    • Primary Antibody: Anti-PIP4K2C (e.g., Rabbit mAb, recognizing endogenous levels). The expected band is ~50 kDa[11].

    • Loading Control: Anti-β-Actin or Anti-GAPDH antibody.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Buffers and Reagents:

    • Cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics.

    • Phosphate-Buffered Saline (PBS).

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA or Bradford Protein Assay Kit.

    • 4x Laemmli Sample Buffer.

    • 10% SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Transfer Buffer.

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

    • Enhanced Chemiluminescence (ECL) detection substrate.

Experimental Workflow

Western_Blot_Workflow A 1. Seed cells and allow adherence B 2. Treat cells with this compound (and DMSO control) A->B C 3. Lyse cells and collect protein extracts B->C D 4. Quantify protein concentration (BCA/Bradford) C->D E 5. Prepare samples and run SDS-PAGE D->E F 6. Transfer proteins to PVDF membrane E->F G 7. Block membrane (5% milk or BSA) F->G H 8. Incubate with Primary Antibodies (Anti-PIP4K2C & Loading Control) G->H I 9. Incubate with HRP-conjugated Secondary Antibody H->I J 10. Detect signal with ECL substrate I->J K 11. Image and analyze band intensity J->K

Workflow for Western Blot analysis of PIP4K2C degradation.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 1, 4, 8, 24 hours). Include a DMSO-only vehicle control. Based on kinetic data, significant degradation can be observed as early as 1 hour[8].

  • Protein Extraction:

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay, following the manufacturer’s instructions.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane into a 10% polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against PIP4K2C (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL detection substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imager.

    • The expected result is a dose- and/or time-dependent decrease in the intensity of the PIP4K2C band at approximately 50 kDa[11].

    • To confirm equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., β-Actin) or perform a parallel blot.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the PIP4K2C signal to the corresponding loading control signal for each lane.

References

Application Notes and Protocols for LRK-4189 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRK-4189 is a first-in-class, orally bioavailable, and selective degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2][3][4][5] As a potent anti-cancer agent, this compound's mechanism of action involves the targeted degradation of PIP4K2C, which leads to intrinsic cancer cell death and the activation of interferon signaling.[1][2][3][4] This dual action not only directly impacts tumor cells but also engages the immune system to combat the cancer, showing promise in otherwise immune-inert microsatellite stable (MSS) colorectal carcinoma (CRC).[1][4] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including compelling activity in 3D tumor spheroid models derived from primary human CRC patient tissues.[1][4][5]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D tumor spheroid models, a critical tool for preclinical drug evaluation that more accurately mimics the complex tumor microenvironment.

Mechanism of Action of this compound

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of PIP4K2C.[6] PIP4K2C is a lipid kinase that is often overexpressed in various cancers and is associated with poor patient outcomes.[1][4] By coopting the cell's natural protein disposal system, this compound effectively reduces the levels of PIP4K2C, leading to two key anti-tumor effects:

  • Intrinsic Cancer Cell Death: The degradation of PIP4K2C disrupts essential signaling pathways for cancer cell survival, leading to apoptosis.[2][3]

  • Activation of Interferon Signaling: The reduction of PIP4K2C triggers a cellular stress response that includes the activation of the interferon signaling pathway.[1][4] This, in turn, stimulates an immune response against the tumor cells.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

LRK4189_Mechanism cluster_cell Cancer Cell LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C binds & recruits to Ub_System Ubiquitin-Proteasome System PIP4K2C->Ub_System polyubiquitination Apoptosis Intrinsic Cell Death (Apoptosis) PIP4K2C->Apoptosis inhibition of survival IFN_Signaling Interferon Signaling Activation PIP4K2C->IFN_Signaling removal of suppression Degradation Degradation Ub_System->Degradation leads to Immune_Response Immune-Mediated Tumor Killing IFN_Signaling->Immune_Response triggers

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Degradation and Efficacy of this compound

Cell LineAssay TypeMetricValueReference
MOLT-4PIP4K2C DegradationDC50< 500 nM[6]
Wild-type MOLT4PIP4K2C DegradationDC501.9 nM[7]
Cancer Cell LinesPIP4K2C DegradationTime to complete degradation~1 hour[7]

Table 2: Efficacy of this compound in 3D Tumor Spheroid Models

Spheroid ModelCancer TypeMetricResultReference
Primary Human Patient-Derived SpheroidsColorectal Cancer (CRC)Response Rate50% of patient samples responded[1][4]
Standard of Care (Cetuximab)Colorectal Cancer (CRC)Response Rate35% of patient samples responded[1][4]
CRC Cell Line-Derived SpheroidsColorectal Cancer (CRC)Growth InhibitionInhibited tumor growth in 11 out of 15 cell lines[7]

Experimental Protocols

The following protocols provide a framework for utilizing this compound in 3D tumor spheroid models. These are generalized protocols and may require optimization for specific cell lines or patient-derived samples.

Protocol 1: Formation of 3D Tumor Spheroids from CRC Cell Lines

This protocol describes the generation of 3D tumor spheroids from established colorectal cancer cell lines using the liquid overlay technique.

Materials:

  • CRC cell lines (e.g., HCT116, HT-29, DLD-1)

  • Complete cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for HCT116 and DLD-1) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Culture CRC cells in standard 2D culture flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and collect the cells in a conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine the cell viability.

  • Dilute the cell suspension to a final concentration of 1 x 104 to 5 x 104 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a ULA round-bottom 96-well plate.

  • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

  • Change the medium every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh medium.

Protocol 2: Treatment of 3D Tumor Spheroids with this compound

This protocol outlines the procedure for treating established 3D tumor spheroids with this compound.

Materials:

  • Established 3D tumor spheroids in ULA plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove 50 µL of the medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72 hours, or as determined by preliminary experiments).

  • Monitor the spheroids for any morphological changes during the treatment period.

Protocol 3: Assessment of Spheroid Viability and Growth

This protocol describes methods to assess the efficacy of this compound on 3D tumor spheroids.

Option A: Spheroid Size Measurement (Non-lytic)

Materials:

  • Inverted microscope with a camera and imaging software

Procedure:

  • At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.

  • Use imaging software (e.g., ImageJ) to measure the diameter of each spheroid.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)3.

  • Normalize the spheroid volume at each time point to the initial volume at time 0.

  • Plot the relative spheroid growth over time for each treatment condition.

Option B: Cell Viability Assay (Lytic)

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay kit (or similar ATP-based assay)

  • Luminometer

Procedure:

  • At the end of the treatment period, equilibrate the assay plate and reagents to room temperature.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value of this compound.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating this compound in 3D tumor spheroid models.

Spheroid_Workflow cluster_data Data Acquisition Methods start Start culture_2d 1. 2D Cell Culture of CRC Cell Lines start->culture_2d spheroid_formation 2. Spheroid Formation in Ultra-Low Attachment Plates culture_2d->spheroid_formation treatment 3. Treatment with this compound (Dose-Response) spheroid_formation->treatment data_acquisition 4. Data Acquisition treatment->data_acquisition imaging Microscopy Imaging (Spheroid Size) data_acquisition->imaging viability_assay Cell Viability Assay (e.g., CellTiter-Glo 3D) data_acquisition->viability_assay analysis 5. Data Analysis end End analysis->end imaging->analysis viability_assay->analysis

Figure 2: Experimental workflow for this compound testing.

Conclusion

This compound represents a promising novel therapeutic for MSS colorectal cancer and potentially other solid tumors. The use of 3D tumor spheroid models is essential for the preclinical evaluation of this compound, providing a more physiologically relevant system to assess its efficacy. The protocols and information provided in these application notes are intended to guide researchers in designing and executing robust experiments to further investigate the therapeutic potential of this compound.

References

Application Notes and Protocols for Studying LRK-4189 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRK-4189 is a first-in-class, orally bioavailable, and selective degrader of Phosphatidylinositol 5-phosphate 4-kinase, type II, gamma (PIP4K2C).[1][2][3] This novel therapeutic agent is under development for the treatment of microsatellite stable (MSS) colorectal cancer (CRC) and other solid tumors.[2][4][5] The mechanism of action of this compound involves the degradation of PIP4K2C, which in turn induces intrinsic cancer cell death and activates interferon signaling. This dual action triggers immune-mediated tumor killing, making this compound a promising candidate for cancers that are traditionally resistant to immunotherapy.[1][6][7]

These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of this compound. The selection of an appropriate animal model is critical for elucidating the direct anti-tumor effects and the immunomodulatory functions of this compound.

Mechanism of Action of this compound

This compound is a proteolysis-targeting chimera (PROTAC) that selectively targets PIP4K2C for degradation via the ubiquitin-proteasome system. PIP4K2C is a lipid kinase that has been associated with poor outcomes in several cancers, including CRC.[2][3] By promoting the degradation of PIP4K2C, this compound disrupts cancer cell fitness, leading to apoptosis. Furthermore, the degradation of PIP4K2C activates an interferon response, which can enhance the immune system's ability to recognize and eliminate tumor cells.[1][6]

LRK4189_Mechanism cluster_cell Cancer Cell LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C Binds to Ub_Proteasome Ubiquitin-Proteasome System PIP4K2C->Ub_Proteasome Recruited by this compound to Degradation PIP4K2C Degradation Ub_Proteasome->Degradation Mediates Apoptosis Intrinsic Cell Death (Apoptosis) Degradation->Apoptosis IFN_Signaling Interferon Signaling Activation Degradation->IFN_Signaling Immune_Cell Immune Cells (e.g., T cells, NK cells) IFN_Signaling->Immune_Cell Activates Immune_Cell->Apoptosis Induces further

Mechanism of action of this compound.

Recommended Animal Models

Given the dual mechanism of action of this compound, a multi-model approach is recommended to comprehensively evaluate its efficacy.

  • Cell Line-Derived Xenograft (CDX) Models: These models are suitable for assessing the direct, tumor-intrinsic anti-cancer activity of this compound in an in vivo setting. They are established by subcutaneously implanting human cancer cell lines into immunodeficient mice.

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.[1][2][4] These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor.[1][3]

  • Syngeneic Models: To investigate the immune-mediated effects of this compound, immunocompetent mouse models are essential. Syngeneic models utilize mouse cancer cell lines implanted into a mouse strain with the same genetic background, thus allowing for the study of the interaction between the drug, the tumor, and a fully functional immune system.[7][8][9][10]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo efficacy data for this compound based on available information.

Table 1: In Vitro Activity of this compound

Cell LineAssayMetricValueReference
MOLT-4DegradationDC50< 500 nM[1]
SW403CytotoxicityIC50Data not specified[11]

Table 2: In Vivo Efficacy of this compound in SW403 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³)Tumor Growth Inhibition (%)Reference
Vehicle-~1000-[11]
This compound1~80020[11]
This compound5~40060[11]
This compound15< 400>60[11]

Table 3: Pharmacokinetic Properties of this compound

SpeciesDose (mg/kg, p.o.)Bioavailability (%)Half-life (h)Reference
Rat5165.4[11]
Dog5915.1[11]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol describes the use of the SW403 human colorectal adenocarcinoma cell line, a model in which this compound has demonstrated efficacy.

Objective: To evaluate the direct anti-tumor activity of this compound.

Materials:

  • SW403 colorectal adenocarcinoma cells

  • Immunodeficient mice (e.g., NOD-SCID or Nu/Nu mice), 6-8 weeks old

  • Matrigel or other suitable extracellular matrix

  • This compound, formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture and Preparation:

    • Culture SW403 cells in appropriate media and conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound orally at the desired dose levels (e.g., 1, 5, and 15 mg/kg) once daily.

    • Administer the vehicle control to the control group following the same schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Pharmacodynamic (PD) Analysis:

    • Collect tumor samples at various time points after the last dose to assess the levels of PIP4K2C protein by Western blot or immunohistochemistry to confirm target degradation.

CDX_Workflow start Start cell_culture Culture SW403 Cells start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanasia and Tumor Excision monitoring->endpoint analysis Tumor Weight/Volume Analysis and PD Analysis endpoint->analysis end End analysis->end

CDX experimental workflow.
Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To evaluate the efficacy of this compound in a more clinically relevant model that retains the heterogeneity of the original patient tumor.

Materials:

  • Freshly obtained MSS colorectal tumor tissue from a patient

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice)

  • Surgical tools for tissue processing

  • This compound, formulated for oral administration

  • Vehicle control

Procedure:

  • Tumor Tissue Implantation:

    • Under sterile conditions, mince the patient tumor tissue into small fragments (2-3 mm³).

    • Anesthetize the mice and implant a tumor fragment subcutaneously into the flank.

  • PDX Model Expansion and Cohort Generation:

    • Monitor the growth of the implanted tumors.

    • Once the tumors reach a size of approximately 1000 mm³, passage the tumor to a new cohort of mice for expansion.

    • Once a sufficient number of mice with established tumors are available, proceed with the efficacy study.

  • Efficacy Study:

    • Follow steps 3-6 as described in Protocol 1 for randomization, treatment, and analysis.

Protocol 3: Syngeneic Model Efficacy Study

Objective: To assess the contribution of the immune system to the anti-tumor activity of this compound.

Materials:

  • Mouse colorectal cancer cell line (e.g., CT26 or MC38)

  • Immunocompetent mice of the appropriate genetic background (e.g., BALB/c for CT26, C57BL/6 for MC38)

  • This compound, formulated for oral administration

  • Vehicle control

  • Flow cytometry antibodies for immune cell profiling

Procedure:

  • Tumor Implantation:

    • Follow the procedure for cell preparation and implantation as described in Protocol 1, using the syngeneic cell line and corresponding immunocompetent mouse strain.

  • Efficacy Study:

    • Follow steps 3-5 as described in Protocol 1 for randomization, treatment, and tumor growth assessment.

  • Immunophenotyping:

    • At the end of the study, collect tumors and spleens.

    • Process the tissues to create single-cell suspensions.

    • Perform flow cytometry to analyze the infiltration of various immune cell populations (e.g., CD4+ and CD8+ T cells, NK cells, macrophages) in the tumor microenvironment and spleen.

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound efficacy using a variety of animal models. The choice of model will depend on the specific research question being addressed. CDX and PDX models are invaluable for understanding the direct anti-tumor effects of this compound, while syngeneic models are crucial for elucidating its immunomodulatory properties. A comprehensive assessment using these models will provide critical insights into the therapeutic potential of this compound for the treatment of MSS colorectal cancer.

References

Application Notes and Protocols for LRK-4189 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the handling, storage, and analysis of LRK-4189, a selective PIP4K2C PROTAC degrader, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).

Introduction to this compound

This compound is a potent and orally bioavailable degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2] As a PROTAC (Proteolysis Targeting Chimera), this compound functions by inducing the degradation of PIP4K2C, which in turn triggers intrinsic cancer cell death and activates interferon signaling.[3][4][5] This dual mechanism makes it a promising therapeutic candidate for cancers such as microsatellite stable (MSS) colorectal carcinoma.[1][3] Given its investigation in preclinical and anticipated clinical settings, understanding its physicochemical properties, particularly its solubility and stability in common laboratory solvents like DMSO, is crucial for obtaining reliable and reproducible experimental results.

Solubility of this compound in DMSO

The precise quantitative solubility of this compound in DMSO is not publicly available in the reviewed literature. Commercial suppliers indicate that the compound is soluble in DMSO, but do not provide a specific concentration. Therefore, experimental determination is recommended to ascertain the maximum solubility for stock solution preparation.

Table 1: Solubility of this compound in DMSO

ParameterValueSource
Qualitative Solubility Soluble in DMSO[3]
Quantitative Solubility Data not publicly available. Experimental determination is required.-
Protocol for Determining this compound Solubility in DMSO

This protocol outlines a general method for determining the kinetic solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Balance

  • Microcentrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a Saturated Solution:

    • Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) into a microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-5 minutes.

    • Allow the solution to equilibrate at room temperature for at least one hour to ensure maximum dissolution.

  • Separate Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

  • Prepare a Diluted Sample for Analysis:

    • Carefully take a known volume of the supernatant (e.g., 10 µL) and dilute it with a suitable solvent (e.g., 990 µL of acetonitrile/water 1:1) to a final concentration within the linear range of the HPLC-UV detector.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve of known concentrations.

  • Calculate Solubility:

    • Calculate the original concentration in the saturated DMSO solution, accounting for the dilution factor. This value represents the kinetic solubility of this compound in DMSO at room temperature.

Stability of this compound in DMSO

The stability of this compound in DMSO is a critical factor for ensuring the integrity of stock solutions and the accuracy of experimental results. While specific stability data for this compound is not available, general recommendations for storing compounds in DMSO should be followed. Long-term storage at low temperatures is advisable, and repeated freeze-thaw cycles should be avoided.

Table 2: Recommended Storage and Stability of this compound in DMSO

ConditionRecommendationRationale
Stock Solution Storage Aliquot and store at -20°C or -80°C.To minimize degradation over time and avoid repeated freeze-thaw cycles.
Freeze-Thaw Cycles Minimize the number of cycles.To prevent potential degradation or precipitation of the compound.
Working Solution Prepare fresh from a frozen stock for each experiment.To ensure consistent compound activity.
Protocol for Assessing this compound Stability in DMSO

This protocol provides a framework for evaluating the stability of this compound in DMSO over time at different temperatures using HPLC-UV analysis.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Anhydrous DMSO

  • Incubators/freezers set at desired temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)

  • HPLC system with UV detector

  • Amber vials

Procedure:

  • Prepare Stability Samples:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple amber vials to be stored at different temperature conditions.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC-UV to determine the initial peak area, which will serve as the baseline (100% stability).

  • Incubation:

    • Store the prepared aliquots at the selected temperatures.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Prepare a diluted sample for HPLC analysis in the same manner as the T=0 sample.

    • Analyze the sample by HPLC-UV and record the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathway of this compound and the experimental workflows for solubility and stability assessment.

LRK4189_Pathway LRK4189 This compound Ternary Ternary Complex (this compound-PIP4K2C-CRBN) LRK4189->Ternary PIP4K2C PIP4K2C PIP4K2C->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome Degraded_PIP4K2C Degraded PIP4K2C Proteasome->Degraded_PIP4K2C CellDeath Intrinsic Cell Death Degraded_PIP4K2C->CellDeath Interferon Interferon Signaling Activation Degraded_PIP4K2C->Interferon

Caption: this compound signaling pathway.

Experimental_Workflows cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Start: this compound Powder Sol_Prep Prepare Saturated Solution in DMSO Sol_Start->Sol_Prep Sol_Centrifuge Centrifuge to Pellet Undissolved Solid Sol_Prep->Sol_Centrifuge Sol_Dilute Dilute Supernatant Sol_Centrifuge->Sol_Dilute Sol_HPLC HPLC-UV Analysis Sol_Dilute->Sol_HPLC Sol_Calc Calculate Solubility Sol_HPLC->Sol_Calc Sol_End End: Quantitative Solubility Sol_Calc->Sol_End Stab_Start Start: this compound Stock in DMSO Stab_T0 T=0 Analysis (HPLC-UV) Stab_Start->Stab_T0 Stab_Store Store Aliquots at Different Temperatures Stab_Start->Stab_Store Stab_Time Analyze at Time Points (HPLC-UV) Stab_Store->Stab_Time Stab_Analyze Calculate % Remaining vs. Time Stab_Time->Stab_Analyze Stab_End End: Stability Profile Stab_Analyze->Stab_End

Caption: Experimental workflows for solubility and stability.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: LRK-4189 Degradation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LRK-4189, a first-in-class degrader of the lipid kinase PIP4K2C.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, phosphatidylinositol 5-phosphate 4-kinase, type II, gamma (PIP4K2C). This proximity induces the ubiquitination of PIP4K2C, marking it for degradation by the proteasome.[1][2] This degradation leads to intrinsic cancer cell death and activates interferon signaling.[3][4][5]

Q2: What is the expected outcome of a successful this compound degradation experiment?

A2: A successful experiment will demonstrate a significant reduction in the cellular levels of PIP4K2C protein. This is typically observed as a decrease in band intensity on a Western blot or a reduction in signal in quantitative proteomics assays. In cancer cell lines, this degradation is expected to induce apoptosis and inhibit tumor growth.[2][6]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has shown a DC50 of less than 500 nM in MOLT-4 cells.[7] It has also been shown to inhibit tumor growth in various colorectal cancer (CRC) cell lines, with a particular efficacy in microsatellite stable (MSS) CRC models.[2][3][4]

Troubleshooting Guide

Problem 1: No or low degradation of PIP4K2C observed.

  • Question: I treated my cells with this compound, but I am not seeing a decrease in PIP4K2C protein levels. What could be the issue?

    Answer: Several factors could contribute to a lack of PIP4K2C degradation. Consider the following troubleshooting steps:

    • Cell Line Compatibility: Ensure your cell line expresses sufficient levels of both PIP4K2C and Cereblon (CRBN), the E3 ligase recruited by this compound.[1][2] You can verify this by Western blot or qPCR.

    • This compound Concentration: An inappropriate concentration of this compound can lead to the "hook effect," where the formation of the ternary complex (this compound:PIP4K2C:CRBN) is suboptimal. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line.

    • Incubation Time: Degradation is a time-dependent process. The in vitro degradation of PIP4K2C was reported to be complete within 1 hour of exposure in cancer cell lines.[2] However, optimal incubation times can vary between cell types. A time-course experiment (e.g., 1, 4, 8, 12, 24 hours) is recommended to identify the optimal degradation window.

    • Proteasome Activity: this compound-mediated degradation is dependent on the proteasome. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated PIP4K2C in the presence of the proteasome inhibitor would confirm that the degradation machinery is active.

    • Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.

Problem 2: High variability between experimental replicates.

  • Question: My PIP4K2C degradation results are inconsistent across replicates. How can I improve the reproducibility of my experiments?

    Answer: High variability can be minimized by carefully controlling experimental parameters:

    • Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells can exhibit altered protein turnover rates.

    • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure thorough mixing.

    • Consistent Timing: Adhere to consistent incubation times for all treatment conditions and replicates.

    • Lysis and Protein Quantification: Use a consistent lysis buffer and protocol. Ensure accurate protein quantification to load equal amounts of protein for analysis by Western blot.

Problem 3: Unexpected cellular toxicity.

  • Question: I am observing significant cell death at concentrations where I expect to see specific degradation. How can I differentiate between targeted degradation-induced cell death and non-specific toxicity?

    Answer: It is important to distinguish between on-target and off-target effects:

    • Dose-Response Analysis: A specific, on-target effect will typically show a sigmoidal dose-response curve for both degradation and cell viability. Non-specific toxicity may exhibit a linear or sharp drop in viability at higher concentrations.

    • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control. This compound should not induce degradation of PIP4K2C and should not cause cell death at the same concentrations as this compound.

    • Rescue Experiment: To confirm that the observed cell death is due to PIP4K2C degradation, you can perform a rescue experiment by overexpressing a degradation-resistant mutant of PIP4K2C.

Quantitative Data Summary

ParameterValueCell LineReference
DC50 < 500 nMMOLT-4[7]
DC50 (Wild-Type) 1.9 nM (93% degradation)MOLT-4[2]
In Vitro Degradation Time Complete within 1 hourCancer Cell Lines[2]
In Vivo Efficacy (Tumor Regression) Dose-dependentSW403 MSS CRC models[2]
Response in Patient-Derived Spheroids 50% of patient samples respondPrimary human CRC[1][3][4]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound-mediated PIP4K2C Degradation by Western Blot

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PIP4K2C overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the PIP4K2C band intensity to the loading control. Plot the normalized PIP4K2C levels against the log of the this compound concentration to determine the DC50 value.

Visualizations

LRK_4189_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C Binds CRBN Cereblon (E3 Ligase) LRK4189->CRBN Recruits LRK4189_bound This compound CRBN_bound CRBN LRK4189_bound->CRBN_bound PIP4K2C_bound PIP4K2C PIP4K2C_bound->LRK4189_bound Proteasome Proteasome PIP4K2C_bound->Proteasome Enters Ubiquitin Ubiquitin CRBN_bound->Ubiquitin Transfers Ubiquitin->PIP4K2C_bound Tags for Degradation Degraded_PIP4K2C Degraded PIP4K2C (Amino Acids) Proteasome->Degraded_PIP4K2C Degrades Apoptosis Apoptosis & Interferon Signaling Degraded_PIP4K2C->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_outcomes Expected Outcomes Start Start: No/Low PIP4K2C Degradation Check_Cell_Line Verify Cell Line: - PIP4K2C expression - CRBN expression Start->Check_Cell_Line Check_Concentration Optimize this compound Concentration: (Dose-Response) Check_Cell_Line->Check_Concentration Check_Time Optimize Incubation Time: (Time-Course) Check_Concentration->Check_Time Check_Compound Confirm Compound Integrity Check_Time->Check_Compound Proteasome_Inhibitor Control Experiment: Co-treat with Proteasome Inhibitor (e.g., MG132) Check_Compound->Proteasome_Inhibitor Degradation_Observed Degradation Observed Check_Compound->Degradation_Observed If resolved No_Degradation Still No Degradation Proteasome_Inhibitor->No_Degradation If unsuccessful Ubiquitinated_Accumulation Accumulation of Ubiquitinated PIP4K2C Proteasome_Inhibitor->Ubiquitinated_Accumulation If successful Re_evaluate Re-evaluate Hypothesis/ Experimental System No_Degradation->Re_evaluate

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing LRK-4189 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound: LRK-4189 Target: Phosphatidylinositol 5-Phosphate 4-Kinase, Type II, Gamma (PIP4K2C)[1][2][3][4] Mechanism: Selective degrader of PIP4K2C[1][2][3][4][5]

This guide provides researchers with frequently asked questions (FAQs) and troubleshooting advice to effectively determine the optimal concentration of this compound for in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a first-in-class, orally bioavailable, and selective degrader of the lipid kinase PIP4K2C.[1][2][3][4][5] By degrading PIP4K2C, this compound leads to intrinsic cancer cell death and activates interferon signaling. This dual action triggers multiple killing mechanisms in cancer cells.[1][2][4] It is being investigated for the treatment of microsatellite stable (MSS) colorectal cancer and other solid tumors.[1][2][4]

2. What is the recommended starting concentration for this compound in a new cell line?

For a new cell line, it is crucial to perform a broad dose-response experiment to determine the optimal concentration range. A recommended starting point is to test a wide range of concentrations, such as from 1 nM to 10 µM, using serial dilutions.[6] This initial screen will help identify a narrower, more effective range for subsequent, detailed experiments.

3. How do I determine the optimal concentration (IC50) for my specific cell line?

The half-maximal inhibitory concentration (IC50) should be determined empirically for each cell line using a cell viability or proliferation assay. A standard protocol involves seeding cells, treating them with a range of this compound concentrations for a set period (e.g., 48-72 hours), and then measuring cell viability.[6] A detailed protocol for determining the IC50 is provided in the "Experimental Protocols" section below.

4. The observed efficacy of this compound is lower than expected. What are the possible reasons?

Several factors could contribute to lower-than-expected efficacy:

  • Cell Line Resistance: The specific cell line may have intrinsic or acquired resistance to PIP4K2C degradation.

  • Suboptimal Concentration: The concentration range tested may be too low. It's advisable to test a higher concentration range.[6]

  • Incubation Time: The incubation time may be too short to observe a significant effect. Consider extending the treatment duration, especially for slower-growing cell lines.[6]

  • Compound Instability: Ensure that the compound has been stored correctly and has not expired.

  • Experimental Variability: Inconsistent cell seeding or pipetting errors can lead to unreliable results.[6]

5. I am observing high levels of cytotoxicity even at low concentrations. What should I do?

If you observe excessive cell death, consider the following:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle-only control.[6][7]

  • On-Target Toxicity: The high cytotoxicity may be an on-target effect in a particularly sensitive cell line. In this case, test a lower range of concentrations to identify a suitable therapeutic window.

  • Off-Target Effects: While this compound is selective, high concentrations can sometimes lead to off-target effects. A kinome profiling screen could help identify unintended targets if this is a concern.[8]

6. How can I confirm that this compound is degrading its target, PIP4K2C?

The most direct method to confirm target engagement is to measure the protein levels of PIP4K2C after treatment with this compound. This is typically done using Western blotting. A significant reduction in PIP4K2C protein levels in treated cells compared to vehicle-treated controls would confirm the degrader's activity.

Data Presentation

Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration
HCT116Colorectal Carcinoma5072 hours
SW480Colorectal Carcinoma12072 hours
HT-29Colorectal Carcinoma8572 hours
MCF-7Breast Cancer25072 hours
MDA-MB-231Breast Cancer40072 hours

Note: These are example values. The actual IC50 will vary depending on the specific experimental conditions and cell line.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Experiments

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values across experiments - Biological variability in cell cultures- Inconsistent cell seeding density- Pipetting errors during serial dilutions- Variation in incubation times- Use cells from the same passage number for replicates- Ensure a homogenous single-cell suspension before plating- Calibrate pipettes and use careful technique- Strictly adhere to a standardized incubation period
High variability between replicate wells - Uneven cell plating- "Edge effect" in multi-well plates- Ensure a single-cell suspension and use proper pipetting techniques- Avoid using the outer wells of the plate for critical experiments or fill them with sterile buffer or media to maintain humidity[6]
Compound precipitation in culture media - Poor solubility of this compound at high concentrations- Interaction with media components- Visually inspect the media for precipitates after adding the compound- Prepare fresh stock solutions and ensure the final solvent concentration is low- Consider using a different formulation or solvent if issues persist
No degradation of PIP4K2C observed in Western blot - Insufficient concentration or incubation time- Ineffective antibody for PIP4K2C- Issues with the Western blot protocol- Increase the concentration of this compound and/or the treatment duration- Validate the primary antibody using a positive control- Optimize the Western blot protocol, especially the transfer and antibody incubation steps

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay, which measures cell metabolic activity.[9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10][11]

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)[10]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).[7]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][10]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Western Blot Analysis to Confirm PIP4K2C Degradation

This protocol describes how to verify the degradation of the target protein PIP4K2C following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13][14]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[13][14]

  • Primary antibodies: anti-PIP4K2C and anti-loading control (e.g., ß-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[14]

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary anti-PIP4K2C antibody overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.[14]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for a loading control to normalize the PIP4K2C protein levels. Quantify the band intensities to determine the percentage of PIP4K2C degradation at each concentration of this compound.

Visualizations

LRK4189_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PIP4K2C PIP4K2C Stress Cellular Stress (e.g., Nutrient Deprivation) PIP4K2C->Stress promotes adaptation Proteasome Proteasome PIP4K2C->Proteasome degraded by Stress->PIP4K2C activates LRK4189 This compound LRK4189->PIP4K2C targets for degradation Interferon Interferon Signaling LRK4189->Interferon activates Apoptosis Apoptosis LRK4189->Apoptosis induces

Caption: Mechanism of action for this compound, a degrader of PIP4K2C.

experimental_workflow start Start: New Cell Line dose_response 1. Broad Dose-Response Assay (e.g., 1 nM - 10 µM) start->dose_response determine_ic50 2. Determine Preliminary IC50 dose_response->determine_ic50 viability_check 3. Assess Cytotoxicity Profile determine_ic50->viability_check viability_check->dose_response Too Toxic? optimize_conc 4. Narrow Concentration Range for Detailed IC50 viability_check->optimize_conc Acceptable? confirm_target 5. Confirm Target Degradation (Western Blot @ 0.1x, 1x, 10x IC50) optimize_conc->confirm_target end End: Optimal Concentration Determined confirm_target->end

Caption: Workflow for optimizing this compound concentration.

troubleshooting_tree start Problem: No effect of this compound observed q1 Is PIP4K2C degraded? (Check Western Blot) start->q1 sol1 Increase concentration and/or incubation time q1->sol1 No sol2 Cell line may be resistant. Consider mechanism of resistance. q1->sol2 Yes sol3 Check compound activity. Test in a sensitive cell line. sol1->sol3 sol4 Validate Western blot protocol and antibodies. sol1->sol4

Caption: Troubleshooting decision tree for lack of this compound efficacy.

References

potential off-target effects of LRK-4189

Author: BenchChem Technical Support Team. Date: December 2025

LRK-4189 Technical Support Center

Disclaimer: this compound is a real investigational compound developed by Larkspur Biosciences.[1][2][3] The information available in the public domain describes it as a first-in-class, orally bioavailable, and selective degrader of the lipid kinase PIP4K2C for the treatment of microsatellite stable (MSS) colorectal cancer.[1][2][4][5] However, detailed quantitative data on its off-target profile is not publicly available. Therefore, for the purpose of creating a comprehensive technical support guide that addresses potential experimental issues, this document presents a realistic but hypothetical off-target profile for this compound. The on-target mechanism of action is based on publicly available information.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a targeted protein degrader. Its primary target is the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][6] this compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of PIP4K2C.[7] This degradation in cancer cells leads to intrinsic cell death and activates interferon signaling, which can trigger immune-mediated tumor killing.[1][2]

Q2: Is this compound selective for PIP4K2C?

A2: Public statements describe this compound as a "selective degrader of PIP4K2C".[1][2] However, as with any small molecule, absolute specificity is rare, and off-target effects can occur, typically at higher concentrations. This guide provides information on a hypothetical off-target profile to aid in troubleshooting.

Q3: What are the ?

A3: Based on a hypothetical selectivity screen, this compound may exhibit off-target activity against other lipid kinases and some protein kinases at concentrations higher than those required for PIP4K2C degradation. The table below summarizes the hypothetical degradation concentration (DC50) for the primary target and potential off-targets.

Data Presentation: Hypothetical Selectivity Profile of this compound
TargetTarget ClassDC50/IC50Notes
PIP4K2C Lipid Kinase (On-Target) 0.8 nM (DC50) High potency degradation.
PIP4K2ALipid Kinase (Off-Target)150 nM (DC50)Potential for effects on phosphoinositide signaling.
PIP4K2BLipid Kinase (Off-Target)210 nM (DC50)May affect cellular processes regulated by PI(4,5)P2.
FAK1Protein Kinase (Off-Target)850 nM (IC50)Inhibition could impact cell adhesion and migration.
SRCProtein Kinase (Off-Target)1.2 µM (IC50)Potential for broad effects on cell growth and survival pathways.

Troubleshooting Guides

Issue 1: I'm observing unexpected cytotoxicity in my cell line at concentrations above 100 nM.

Possible Cause: While this compound is designed to induce cell death in cancer cells through PIP4K2C degradation, excessive cytotoxicity could be due to off-target effects, particularly the degradation of PIP4K2A and PIP4K2B, which are important for maintaining cellular phosphoinositide pools.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, confirm that PIP4K2C is being degraded at your effective concentrations using Western blotting.

  • Check Off-Target Degradation: If possible, perform a Western blot for PIP4K2A and PIP4K2B to see if they are also being degraded at the cytotoxic concentrations.

  • Concentration Titration: Perform a more detailed concentration-response curve to determine the precise DC50 for cytotoxicity and compare it to the DC50 for PIP4K2C degradation in your system.

  • Rescue Experiment: If you suspect off-target activity against PIP4K2A/B is the cause, consider a genetic approach, such as overexpressing a degradation-resistant mutant of PIP4K2A or PIP4K2B, to see if it rescues the cytotoxic phenotype.

Issue 2: My cells are detaching from the culture plate after treatment with this compound.

Possible Cause: This phenotype could be related to the inhibition of Focal Adhesion Kinase (FAK1), a hypothetical off-target of this compound at higher concentrations (IC50 ~850 nM). FAK1 is a critical component of focal adhesions, which mediate cell-matrix interactions.

Troubleshooting Steps:

  • Check FAK1 Phosphorylation: Perform a Western blot for phosphorylated FAK1 (p-FAK1) at Tyr397, which is a marker of FAK1 activation. A decrease in p-FAK1 levels upon this compound treatment would suggest off-target inhibition.

  • Adhesion Assay: Quantify the effect on cell adhesion using an adhesion assay (e.g., crystal violet staining of adherent cells after washing).

  • Visualize Focal Adhesions: Use immunofluorescence to visualize focal adhesions (e.g., by staining for proteins like vinculin or paxillin). Disrupted or smaller focal adhesions would be consistent with FAK1 inhibition.

Logical Relationship: Troubleshooting Unexpected Phenotypes

G A Unexpected Phenotype Observed (e.g., cytotoxicity, morphology change) B Is the phenotype concentration-dependent? A->B C Determine EC50 for Phenotype B->C Yes D Compare Phenotype EC50 to PIP4K2C DC50 (~1 nM) C->D E EC50 >> DC50 (e.g., >100x) D->E F EC50 ≈ DC50 D->F G Phenotype is likely due to an off-target effect. E->G H Phenotype is likely due to the on-target degradation of PIP4K2C. F->H I Consult Hypothetical Off-Target Table G->I J Validate Off-Target Engagement (e.g., Western blot for off-target protein or phosphorylation) I->J G cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathways LRK4189_on This compound (<10 nM) PIP4K2C PIP4K2C LRK4189_on->PIP4K2C binds Degradation Degradation PIP4K2C->Degradation CellDeath Cancer Cell Death (Apoptosis) Degradation->CellDeath IFN Interferon Signaling Degradation->IFN LRK4189_off This compound (>100 nM) PIP4K2AB PIP4K2A / PIP4K2B LRK4189_off->PIP4K2AB degrades FAK FAK1 LRK4189_off->FAK inhibits Signaling Phosphoinositide Signaling PIP4K2AB->Signaling Adhesion Cell Adhesion & Migration FAK->Adhesion G A 1. Observation Unexpected phenotype in cells treated with this compound B 2. Dose-Response Analysis Determine EC50 for the phenotype A->B C 3. On-Target Validation Confirm PIP4K2C degradation at relevant concentrations via WB B->C D 4. Hypothesis Generation Consult off-target data to identify potential off-target proteins C->D E 5. Off-Target Validation - WB for off-target degradation (e.g., PIP4K2A) - WB for off-target inhibition (e.g., p-FAK) D->E F 6. Functional Validation - Rescue experiments - Functional assays (e.g., adhesion assay) E->F G Conclusion: Phenotype is likely due to a specific off-target effect F->G

References

LRK-4189 & PROTAC Assays: A Technical Support Center for Navigating the Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC (Proteolysis Targeting Chimera) assays, with a specific focus on the PIP4K2C degrader, LRK-4189.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical observation where the degradation efficacy of a PROTAC, such as this compound, decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is seen at an optimal intermediate concentration, but is reduced at both lower and higher concentrations.[1] This phenomenon occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein (e.g., PIP4K2C) or the E3 ligase, rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination and degradation.[1][2][3][4]

Q2: Why is it critical to identify and understand the hook effect for a molecule like this compound?

A2: Failing to recognize the hook effect can lead to a significant misinterpretation of experimental results. A potent PROTAC like this compound might be incorrectly classified as inactive or weak if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[1][2] Accurately identifying the hook effect is crucial for determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for progressing promising drug candidates.[1][2]

Q3: What is this compound and what is its target?

A3: this compound is an orally active and selective PROTAC designed to degrade Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[5][6][7][8] It is being developed for the treatment of cancers such as microsatellite stable (MSS) colorectal carcinoma.[5][7][8] By degrading PIP4K2C, this compound can induce cancer cell death and activate interferon signaling, which helps trigger an immune response against the tumor.[7][8][9][10]

Q4: At what concentration range does the hook effect typically appear?

A4: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, the E3 ligase involved, and the cell line used.[2] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is therefore essential to perform dose-response experiments over a wide range of concentrations, spanning several orders of magnitude (e.g., picomolar to high micromolar), to accurately characterize the degradation profile and identify the optimal concentration window.[2]

Troubleshooting Guide

Issue 1: My dose-response curve for this compound shows a bell shape, with degradation decreasing at higher concentrations.

  • Likely Cause: This is a classic presentation of the hook effect.[1][2]

  • Troubleshooting Steps:

    • Confirm by Extending Concentration Range: Repeat the experiment using a wider and more granular range of this compound concentrations. Ensure you have enough data points at the higher concentrations to clearly define the downward slope of the curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]

    • Determine Optimal Concentration: From your detailed dose-response curve, identify the concentration that achieves the maximal degradation (Dmax). This optimal concentration should be used for subsequent experiments.

    • Perform a Time-Course Experiment: Assess PIP4K2C degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help you understand the kinetics of degradation.[1]

Issue 2: this compound shows weak or no degradation of PIP4K2C, even at high concentrations.

  • Likely Cause: You may be testing concentrations that are entirely within the hook effect region, thus missing the optimal degradation window.[1][2]

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: Screen this compound across a very wide concentration range, from picomolar (pM) to high micromolar (µM), to ensure you are not missing the active window.[2]

    • Verify Ternary Complex Formation: Use biophysical assays to directly measure the formation of the PIP4K2C-LRK-4189-E3 ligase ternary complex at various concentrations. Techniques like AlphaLISA, FRET, or Co-Immunoprecipitation can provide direct evidence and help correlate the loss of degradation with a decrease in ternary complex formation.[1][2]

    • Check E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of the E3 ligase that this compound recruits (Cereblon).[2][7] Low ligase levels can limit the formation of the ternary complex.

Issue 3: How can I mitigate the hook effect in my this compound assays?

  • Likely Cause: The hook effect is an inherent property of the PROTAC's mechanism of action, driven by the equilibrium between binary and ternary complexes.[3]

  • Mitigation Strategies:

    • Optimize PROTAC Concentration: The most straightforward way to mitigate the hook effect is to work at or below the optimal concentration (Dmax) where degradation is maximal.

    • Enhance Cooperativity: While not something that can be changed for this compound itself, in the design of new PROTACs, the linker can be optimized to introduce favorable protein-protein interactions between the target and the E3 ligase. This enhances the stability of the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[1][11]

    • Kinetic Analysis: Focus on the initial rates of degradation at different concentrations. The hook effect may be less pronounced at earlier time points.

Quantitative Data Summary

The following table presents hypothetical, yet representative, dose-response data for this compound that illustrates a distinct hook effect on PIP4K2C degradation in a cancer cell line after a 24-hour treatment.

This compound Concentration (nM)PIP4K2C Protein Level (% of Control)Standard Deviation
0 (Vehicle)100%5.2
0.185%4.8
155%3.5
1020%2.1
100 10% (Dmax) 1.5
50025%2.8
100045%4.1
500070%5.5
1000085%6.3

Experimental Protocols

Protocol 1: Western Blotting for PIP4K2C Degradation

This protocol details the steps to quantify the degradation of the target protein PIP4K2C following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MOLT-4 or a relevant CRC cell line) at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. To observe the hook effect, use a wide concentration range (e.g., 0.1 nM to 10,000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the this compound dilutions and the vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PIP4K2C overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the PIP4K2C band intensity to the corresponding loading control band intensity.

    • Express the data as a percentage of the vehicle-treated control to determine the extent of degradation. Plot the percentage of remaining PIP4K2C against the log of the this compound concentration to visualize the dose-response curve and any potential hook effect.

Visualizations

PROTAC_Hook_Effect cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration (Hook Effect) POI_low PIP4K2C (Target) Ternary_low Productive Ternary Complex POI_low->Ternary_low binds PROTAC_low This compound PROTAC_low->Ternary_low E3_low E3 Ligase (Cereblon) E3_low->Ternary_low binds Degradation Ubiquitination & Degradation Ternary_low->Degradation leads to POI_high PIP4K2C (Target) Binary1 Non-Productive Binary Complex POI_high->Binary1 PROTAC_high1 This compound PROTAC_high1->Binary1 PROTAC_high2 This compound Binary2 Non-Productive Binary Complex PROTAC_high2->Binary2 E3_high E3 Ligase (Cereblon) E3_high->Binary2 No_Degradation Inhibited Degradation Binary1->No_Degradation Binary2->No_Degradation

Caption: Mechanism of the PROTAC hook effect.

Troubleshooting_Workflow start Start: Observe unexpected PROTAC activity q1 Is the dose-response curve bell-shaped? start->q1 a1_yes Yes: Classic Hook Effect q1->a1_yes Yes a1_no No: Weak or No Activity q1->a1_no No step1_yes 1. Confirm with wider, denser concentration range. 2. Determine Dmax. a1_yes->step1_yes step1_no 1. Test a much wider concentration range (pM to high µM). a1_no->step1_no end_solution Solution: Use optimal concentration (Dmax) for future experiments step1_yes->end_solution q2 Activity Restored? step1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->end_solution step2_no Assess ternary complex formation directly (e.g., Co-IP, FRET). a2_no->step2_no step3_no Check E3 ligase and target expression levels. step2_no->step3_no end_investigate Further investigation needed: - Cell permeability - Compound stability step3_no->end_investigate

Caption: Troubleshooting workflow for the PROTAC hook effect.

PIP4K2C_Pathway cluster_pro PROTAC-Mediated Degradation LRK4189 This compound Ternary Ternary Complex LRK4189->Ternary PIP4K2C PIP4K2C PIP4K2C->Ternary Survival Stress Adaptation & Immune Evasion PIP4K2C->Survival promotes Cereblon Cereblon (E3 Ligase) Cereblon->Ternary Proteasome Proteasome Ternary->Proteasome Degradation PIP4K2C Degradation Proteasome->Degradation Degradation->Survival inhibits Apoptosis Intrinsic Apoptosis Degradation->Apoptosis induces IFN Interferon Signaling Degradation->IFN activates Stress Cancer Cell Stress (e.g., nutrient deprivation) Stress->PIP4K2C upregulates Immune Immune-Mediated Tumor Killing IFN->Immune triggers

Caption: Signaling context for this compound-mediated degradation.

References

LRK-4189 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the LRK-4189 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments. As this compound is a novel agent in early clinical development, data on resistance mechanisms is not yet available. The information provided herein is based on the known mechanism of action of this compound and established principles of resistance to targeted protein degraders.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally bioavailable targeted protein degrader.[1][2][3][4] Its primary target is the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2][3][4] Unlike traditional inhibitors, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the PIP4K2C protein. This degradation leads to intrinsic cancer cell death and the activation of interferon signaling, which can trigger an anti-tumor immune response.[2] this compound is being developed for the treatment of microsatellite stable (MSS) colorectal cancer (CRC) and other solid tumors.[1][5]

Q2: Are there any known resistance mechanisms to this compound?

A2: As of the latest available information, this compound is in early-phase clinical trials, and no clinical or preclinical resistance mechanisms have been reported in the scientific literature. However, based on the mechanism of action of similar targeted protein degraders (e.g., PROTACs), several potential resistance mechanisms can be hypothesized.

Q3: What are the potential or hypothetical resistance mechanisms to this compound?

A3: Based on studies of other targeted protein degraders, resistance to this compound could potentially arise from:

  • Mutations or alterations in the target protein (PIP4K2C): Changes in the PIP4K2C protein could prevent this compound from binding effectively.

  • Alterations in the E3 ligase machinery: this compound, like other degraders, relies on the cell's ubiquitin-proteasome system. Mutations or downregulation of components of the E3 ligase complex (e.g., Cereblon or VHL) that this compound recruits can impair its degradation activity.[6][7]

  • Increased drug efflux: Cancer cells may upregulate drug efflux pumps, such as P-glycoprotein (MDR1), which would actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[8]

  • Activation of bypass signaling pathways: Cancer cells might develop alternative survival pathways that compensate for the loss of PIP4K2C, rendering the cells less dependent on it.

  • Impaired interferon signaling: Since a component of this compound's activity is the activation of interferon signaling, defects in this pathway within the cancer cells could lead to reduced anti-tumor immune responses.[9]

Troubleshooting Guide

This guide provides suggestions for researchers who observe a decrease in the efficacy of this compound in their cancer cell line models.

Issue 1: Decreased this compound-induced cell death in our cancer cell line over time.

  • Possible Cause 1: Development of a resistant cell population.

    • Troubleshooting Step:

      • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or WST-1) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value suggests the development of resistance.

      • Assess Target Degradation: Use Western blotting to check if this compound is still able to induce the degradation of PIP4K2C in the resistant cells. If PIP4K2C is not degraded, it could point to a mechanism that prevents this compound from engaging its target or the degradation machinery.

      • Sequence the Target and E3 Ligase Components: If target degradation is impaired, consider sequencing the PIP4K2C gene and the genes for the components of the relevant E3 ligase complex to identify potential mutations.

      • Evaluate Drug Efflux: Use a drug efflux assay or Western blotting for efflux pump proteins (e.g., MDR1) to determine if increased drug export is a potential cause of resistance.

  • Possible Cause 2: Experimental variability.

    • Troubleshooting Step:

      • Verify Reagent Quality: Ensure that the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.

      • Check Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

      • Standardize Experimental Conditions: Ensure consistency in cell passage number, seeding density, and treatment duration.

Issue 2: this compound induces degradation of PIP4K2C, but the cells are no longer sensitive to the drug.

  • Possible Cause: Activation of bypass signaling pathways.

    • Troubleshooting Step:

      • Pathway Analysis: Use techniques like RNA sequencing or phospho-proteomic arrays to compare the signaling pathways that are active in the resistant and parental cell lines. This may reveal upregulated survival pathways in the resistant cells.

      • Investigate Downstream Effects: Since this compound is known to activate interferon signaling, check for the expression of interferon-stimulated genes (ISGs) in both sensitive and resistant cells after treatment. A blunted response in resistant cells could indicate a block in this downstream pathway.

Preclinical Data Summary

The following table summarizes the available preclinical data for this compound.

ParameterCell Line / ModelValueReference
DC50 MOLT-4< 500 nM
DC50 (wild-type) MOLT-41.9 nM[10]
In Vitro Efficacy CRC Cell LinesInhibition in 11 out of 15 lines[10]
Patient-Derived Spheroid Response Primary Human CRC50% of samples responded[11]
In Vivo Efficacy SW403 MSS CRC Mouse ModelDose-dependent tumor regression[10]

Key Experimental Protocols

1. Protocol for Generating this compound Resistant Cancer Cell Lines

This is a generalized protocol based on standard methods for developing drug-resistant cell lines.[4][12][13][14][15]

  • Determine the Initial IC50: Culture the parental cancer cell line and perform a cell viability assay (e.g., MTT) with a range of this compound concentrations to determine the initial half-maximal inhibitory concentration (IC50).

  • Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for a continuous period.

  • Culture and Recovery: Maintain the cells in the presence of the drug, changing the media with fresh drug every 2-3 days. The majority of cells will die, but a small population may survive and start to proliferate.

  • Dose Escalation: Once the cells have recovered and are growing steadily at the current drug concentration, increase the concentration of this compound in a stepwise manner (e.g., by 25-50%).

  • Repeat Cycles: Repeat the process of recovery and dose escalation until the cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization of Resistant Line:

    • Confirm the shift in IC50 by performing a cell viability assay on both the parental and the newly generated resistant cell line.

    • Periodically check for the expression and degradation of PIP4K2C via Western blot.

    • Cryopreserve cell stocks at different stages of resistance development.

2. Western Blot Protocol for Assessing PIP4K2C Degradation

This protocol is a standard method for detecting changes in protein levels.[5][16][17][18]

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PIP4K2C overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of PIP4K2C degradation relative to the loading control.

3. Cell Viability Assay Protocol (WST-1)

This protocol outlines a colorimetric assay to measure cell viability.[2][3][19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired treatment period (e.g., 72 hours). Include untreated and vehicle-only controls.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will convert the WST-1 reagent into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle-only control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

LRK_4189_Mechanism_of_Action cluster_cell Cancer Cell LRK4189 This compound Ternary_Complex Ternary Complex (this compound + PIP4K2C + E3 Ligase) LRK4189->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex PIP4K2C PIP4K2C PIP4K2C->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targeting Degradation PIP4K2C Degradation Proteasome->Degradation Cell_Death Intrinsic Cell Death Degradation->Cell_Death IFN_Signaling Interferon Signaling Activation Degradation->IFN_Signaling Immune_Response Anti-Tumor Immune Response IFN_Signaling->Immune_Response LRK_4189_Resistance_Mechanisms cluster_cell Resistant Cancer Cell LRK4189_in This compound (in) Efflux_Pump Drug Efflux Pump (e.g., MDR1) LRK4189_in->Efflux_Pump efflux Mutated_PIP4K2C Mutated PIP4K2C LRK4189_in->Mutated_PIP4K2C binding failure Mutated_E3 Mutated/Downregulated E3 Ligase LRK4189_in->Mutated_E3 recruitment failure LRK4189_out This compound (out) LRK4189_out->LRK4189_in Bypass_Pathway Bypass Survival Pathway Cell_Survival Cell Survival Bypass_Pathway->Cell_Survival Impaired_IFN Impaired Interferon Signaling No_Immune_Response No Anti-Tumor Immune Response Impaired_IFN->No_Immune_Response

References

issues with LRK-4189 stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LRK-4189, a first-in-class degrader of the lipid kinase PIP4K2C.[1][2][3][4][5] This guide addresses potential stability issues that may be encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable and selective Proteolysis Targeting Chimera (PROTAC) that targets the lipid kinase PIP4K2C for degradation.[1][2][3] By inducing the degradation of PIP4K2C, this compound leads to intrinsic cancer cell death and activates interferon signaling, which in turn triggers immune-mediated tumor killing.[2][3][4][5] It is currently being investigated for the treatment of Microsatellite Stable (MSS) Colorectal Carcinoma.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, solid this compound is shipped at room temperature, but long-term storage recommendations should be strictly followed.[1]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare high-concentration stock solutions of this compound in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can potentially affect the stability of the compound.

Q4: I am observing a decrease in this compound activity in my long-term cell culture experiments. What could be the cause?

A4: A decrease in activity over time in cell culture can be due to several factors. One possibility is the degradation of this compound in the culture medium. It is advisable to replenish the medium with freshly diluted this compound at regular intervals. The frequency of media changes will depend on the specific cell line and experimental conditions. Another factor could be the development of cellular resistance mechanisms.

Troubleshooting Guide: this compound Stability in Long-Term Experiments

This guide provides troubleshooting for common issues that may arise during long-term experiments involving this compound.

Issue Potential Cause Recommended Action
Inconsistent results between experiments Degradation of this compound stock solution.- Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at the recommended temperature and protect from light.
Loss of this compound activity in cell culture over time Instability of this compound in culture medium.- Replenish the culture medium with fresh this compound at regular intervals (e.g., every 24-48 hours). - Optimize the concentration of this compound and the duration of treatment.
Precipitation of this compound in culture medium Poor solubility at the working concentration.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and compatible with your cell line. - Prepare intermediate dilutions of the stock solution before adding to the final culture medium.
No degradation of target protein (PIP4K2C) observed Inactive this compound.- Verify the identity and purity of the this compound compound. - Use a fresh vial of the compound. - Confirm the expression of PIP4K2C in your cell line.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol provides a general framework for assessing the stability of this compound in a specific solvent over time.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Storage Conditions: Aliquot the stock solution into multiple tubes and store them under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the purity and concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Presentation: Summarize the percentage of intact this compound remaining at each time point and storage condition in a table.

Table 1: Hypothetical Stability of this compound in DMSO

Storage TemperatureWeek 0Week 1Week 2Week 4Week 8Week 12
-80°C100%99.8%99.5%99.2%98.9%98.5%
-20°C100%99.1%98.2%96.5%93.1%89.8%
4°C100%95.2%90.7%82.1%68.3%55.4%
Room Temperature100%85.6%72.3%51.9%28.7%10.2%

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Mechanism of Action of this compound

LRK4189_Mechanism cluster_cell Cancer Cell LRK4189 This compound Ternary_Complex Ternary Complex (this compound + PIP4K2C + E3 Ligase) LRK4189->Ternary_Complex PIP4K2C PIP4K2C PIP4K2C->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation PIP4K2C Degradation Proteasome->Degradation Cell_Death Cancer Cell Death Degradation->Cell_Death Interferon_Signaling Interferon Signaling Degradation->Interferon_Signaling Immune_Activation Immune Cell Activation Interferon_Signaling->Immune_Activation

Caption: Mechanism of action for this compound as a PROTAC degrader of PIP4K2C.

Troubleshooting Workflow for Long-Term Experiments

Troubleshooting_Workflow Start Inconsistent or Decreased This compound Activity Check_Stock Check this compound Stock Solution Start->Check_Stock Stock_OK Stock Solution OK? Check_Stock->Stock_OK Prepare_Fresh_Stock Prepare Fresh Stock from Solid Stock_OK->Prepare_Fresh_Stock No Check_Culture_Conditions Review Cell Culture Protocol Stock_OK->Check_Culture_Conditions Yes Prepare_Fresh_Stock->Check_Culture_Conditions Culture_OK Protocol Optimized? Check_Culture_Conditions->Culture_OK Replenish_Medium Replenish Medium with Fresh this compound Regularly Culture_OK->Replenish_Medium No Check_Solubility Check for Precipitation in Medium Culture_OK->Check_Solubility Yes Replenish_Medium->Check_Solubility Solubility_OK Soluble? Check_Solubility->Solubility_OK Optimize_Dilution Optimize Dilution Procedure Solubility_OK->Optimize_Dilution No Contact_Support Contact Technical Support Solubility_OK->Contact_Support Yes Optimize_Dilution->Contact_Support

Caption: Troubleshooting workflow for stability issues in long-term experiments.

References

Validation & Comparative

LRK-4189: A New Frontier in PIP4K2C-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a First-in-Class Degrader Versus Traditional Inhibitors

For researchers and drug development professionals in oncology, the emergence of LRK-4189, a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C), marks a significant advancement in targeting cancer cell fitness. Unlike traditional kinase inhibitors that block enzymatic activity, this compound eliminates the PIP4K2C protein, offering a novel therapeutic strategy for cancers that have proven resistant to conventional methods, particularly microsatellite stable (MSS) colorectal cancer (CRC).[1][2][3][4] This guide provides a comprehensive comparison of this compound with other known PIP4K2C-targeting molecules, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Differentiating Degraders and Inhibitors

A crucial distinction in this comparison is the mechanism of action. This compound is a degrader , meaning it induces the ubiquitination and subsequent proteasomal degradation of the PIP4K2C protein.[1][2] Its efficacy is measured by the DC50 value, the concentration required to degrade 50% of the target protein. In contrast, traditional inhibitors bind to the kinase to block its catalytic activity, and their potency is measured by the IC50 value, the concentration needed to inhibit 50% of the kinase's enzymatic activity. This fundamental difference is critical, especially for a target like PIP4K2C, which exhibits very low intrinsic kinase activity, making it a challenging target for conventional inhibitors.[4]

Performance Data: A Head-to-Head Comparison

The following table summarizes the available quantitative data for this compound and a selection of other PIP4K2C-targeting compounds, including both degraders and inhibitors.

CompoundTypeTarget(s)PotencyCell Line(s)Selectivity Notes
This compound Degrader (PROTAC)PIP4K2C DC50 < 500 nM[1]MOLT-4Orally active and selective for PIP4K2C.[1]
TMX-4153 Degrader (PROTAC)PIP4K2C DC50 = 24 nMMOLT-4Exclusive proteome-wide degradation selectivity for PIP4K2C at 1 µM.[5]
DC50 = 361 nMHAP1
TM-04-176-01 InhibitorPIP4K2C , PIP4K2A, PIP4K2BKd = 3.4 nM (PIP4K2C)[6][7]-ATP-competitive. Selective against a panel of 468 kinases at 1 µM.[6]
Cellular IC50 = 36.7 nM (PIP4K2C)[7]-
THZ-P1-2 InhibitorPIP4Kα, β, γ IC50 = 190 nM (PIP4Kα)[8][9]Leukemia cell linesCovalently targets all three PIP4K isoforms.[8][10]
~75% inhibition of PIP4Kγ at 0.7 µM[10][11]
NCT-504 InhibitorPIP4K2C IC50 = 15.8 µM (isolated enzyme)[12]-Allosteric inhibitor. Does not inhibit PIP4Kα or PIP4Kβ at 50 µM.[12]
IC50 = 350 nM (binding assay)[12]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided in Graphviz DOT language.

PIP4K2C Signaling in Cancer

PIP4K2C is implicated in cancer cell survival and immune evasion through its role in regulating cellular stress responses, in part by modulating the mTORC1 signaling pathway and autophagy. Degradation of PIP4K2C by this compound disrupts these pro-survival mechanisms, leading to cancer cell death and activation of an anti-tumor immune response.[1][2][13][14][15][16][17]

PIP4K2C_Signaling cluster_upstream Upstream Signals cluster_core PIP4K2C-mTOR Axis cluster_downstream Downstream Effects Cellular Stress Cellular Stress PIP4K2C PIP4K2C Cellular Stress->PIP4K2C mTORC1 mTORC1 PIP4K2C->mTORC1 maintains basal signaling Immune Evasion Immune Evasion PIP4K2C->Immune Evasion ULK1 ULK1 mTORC1->ULK1 Autophagy Autophagy ULK1->Autophagy Cancer Cell Survival Cancer Cell Survival Autophagy->Cancer Cell Survival

Caption: PIP4K2C's role in mTOR signaling and autophagy.

Experimental Workflow: PROTAC-mediated Degradation Assay

The degradation of PIP4K2C by a PROTAC like this compound is typically quantified using Western blotting. This workflow illustrates the key steps involved in a DC50 determination experiment.

Degradation_Workflow A Cell Culture (e.g., MOLT-4) B Treat with serial dilutions of this compound A->B C Incubate for a defined period (e.g., 24h) B->C D Cell Lysis and Protein Quantification C->D E SDS-PAGE and Western Blot D->E F Probe with anti-PIP4K2C and loading control antibodies E->F G Densitometry Analysis and DC50 Calculation F->G

Caption: Workflow for determining degrader potency (DC50).

Experimental Workflow: Kinase Inhibition Assay

The inhibitory activity of compounds like TM-04-176-01 is often measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Inhibition_Workflow A Prepare kinase reaction mix: PIP4K2C enzyme, substrate, ATP B Add serial dilutions of inhibitor A->B C Incubate to allow kinase reaction B->C D Add ADP-Glo™ Reagent to deplete unused ATP C->D E Add Kinase Detection Reagent to convert ADP to ATP D->E F Measure luminescence E->F G Calculate % inhibition and IC50 value F->G

Caption: Workflow for determining inhibitor potency (IC50).

Detailed Experimental Protocols

PROTAC-mediated Degradation of PIP4K2C (Western Blot)

This protocol is for determining the DC50 of a PIP4K2C degrader in a selected cell line (e.g., MOLT-4).

Materials:

  • PIP4K2C-expressing cell line (e.g., MOLT-4)

  • Cell culture medium and supplements

  • PIP4K2C degrader (e.g., this compound)

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PIP4K2C and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Prepare serial dilutions of the PIP4K2C degrader in cell culture medium. Treat the cells with the different concentrations of the degrader. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape adherent cells or centrifuge suspension cells to pellet, then resuspend in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-PIP4K2C antibody and the primary loading control antibody overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for PIP4K2C and the loading control using densitometry software. Normalize the PIP4K2C signal to the loading control. Plot the normalized PIP4K2C levels against the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.[18][19]

PIP4K2C Kinase Inhibition Assay (ADP-Glo™)

This protocol describes how to measure the IC50 of a PIP4K2C inhibitor using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human PIP4K2C enzyme

  • PIP4K2C substrate (e.g., PI(5)P)

  • ATP

  • Kinase assay buffer

  • PIP4K2C inhibitor

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer. Prepare serial dilutions of the inhibitor in the assay buffer with a constant final percentage of DMSO.

  • Kinase Reaction: In a 384-well plate, add the inhibitor dilutions or vehicle. Add the PIP4K2C enzyme and substrate mixture. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced in the kinase reaction to ATP. This new ATP is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20][21][22][23][24]

References

A Preclinical Head-to-Head: LRK-4189 vs. Cetuximab in Microsatellite Stable Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel PIP4K2C degrader, LRK-4189, and the established EGFR inhibitor, cetuximab, in the context of microsatellite stable (MSS) colorectal cancer (CRC) models. The data presented herein is based on publicly available preclinical findings.

At a Glance: Key Comparative Metrics

FeatureThis compoundCetuximab
Target Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C)Epidermal Growth Factor Receptor (EGFR)
Mechanism of Action Cereblon-mediated protein degradationMonoclonal antibody, competitive inhibition of ligand binding
Modality Orally bioavailable small moleculeIntravenously administered monoclonal antibody
Reported In Vivo Efficacy (SW403 MSS CRC Model) Dose-dependent tumor regression. At 5 or 15 mg/kg, tumor volumes were reduced to ~400 mm³ or lower, from ~1000 mm³ in the vehicle group.[1]Not specified in the same direct comparative study.
Response Rate in Patient-Derived Spheroids (MSS CRC) 50% of patient samples responded.[2][3][4][5][6]35% of patient samples responded in the same platform.[2][3][4][5][6]

Mechanism of Action and Signaling Pathways

This compound represents a novel therapeutic strategy by targeting PIP4K2C, a lipid kinase implicated in cancer cell fitness and immune evasion.[3][4][7] As a protein degrader, it removes the target protein entirely, rather than just inhibiting its enzymatic activity. This degradation leads to intrinsic cancer cell death and the activation of interferon signaling, which can trigger an immune response against the tumor.[2][3][4][5][6][8][9]

Cetuximab, a well-established therapeutic, is a chimeric monoclonal antibody that binds to the extracellular domain of EGFR. This binding blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. Additionally, as an IgG1 antibody, cetuximab can induce antibody-dependent cell-mediated cytotoxicity (ADCC), an immune-mediated anti-tumor effect.

Below are simplified diagrams of the respective signaling pathways.

LRK4189_pathway LRK4189 This compound Cereblon Cereblon E3 Ligase Complex LRK4189->Cereblon recruits PIP4K2C PIP4K2C Cereblon->PIP4K2C tags for degradation Proteasome Proteasome PIP4K2C->Proteasome Degradation PIP4K2C Degradation Proteasome->Degradation Interferon Interferon Signaling Activation Degradation->Interferon CellDeath Intrinsic Cancer Cell Death Degradation->CellDeath ImmuneActivation Immune-Mediated Tumor Killing Interferon->ImmuneActivation

Figure 1: this compound Mechanism of Action.

Cetuximab_pathway Cetuximab Cetuximab EGFR EGFR Cetuximab->EGFR blocks NK_Cell NK Cell Cetuximab->NK_Cell binds to Fc region on tumor-bound Cetuximab RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Ligand EGF, TGF-α Ligand->EGFR activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation ADCC ADCC NK_Cell->ADCC

Figure 2: Cetuximab Mechanism of Action.

Preclinical Efficacy in MSS CRC Models

In Vivo Xenograft Studies

This compound has demonstrated dose-dependent single-agent efficacy in a SW403 MSS CRC xenograft model.[1]

Treatment GroupDosageResultant Tumor Volume (approx.)
Vehicle-1000 mm³
This compound1 mg/kg800 mm³
This compound5 mg/kg≤ 400 mm³
This compound15 mg/kg≤ 400 mm³

Note: The dosing regimen (frequency and route of administration) for this study has not been publicly detailed.

Patient-Derived Spheroid (PDS) Studies

A direct comparison in primary human CRC patient-derived spheroids showed a higher response rate for this compound, with a preferential response in MSS CRC.[2][3][4][5][6]

TreatmentResponse Rate in PDS
This compound50%
Cetuximab35%

Note: The specific parameters for what constituted a "response" in this assay have not been publicly detailed.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not yet publicly available. The following are generalized protocols for the types of experiments described.

Generalized In Vivo Xenograft Protocol

This protocol outlines a typical workflow for assessing the efficacy of a therapeutic agent in a xenograft model.

xenograft_workflow start Start cell_culture SW403 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Oral Gavage for this compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring repeated cycle monitoring->treatment endpoint Endpoint Criteria Met monitoring->endpoint analysis Tumor Harvesting & Data Analysis endpoint->analysis end End analysis->end

Figure 3: Generalized In Vivo Xenograft Workflow.
  • Cell Culture: The SW403 human colorectal adenocarcinoma cell line is cultured under standard conditions.

  • Implantation: A specific number of cells are suspended in an appropriate medium and subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment: The therapeutic agent (e.g., this compound) is administered according to the planned dosing schedule. A vehicle control is administered to the control group.

  • Monitoring: Tumor dimensions and mouse body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.

  • Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

Generalized Patient-Derived Spheroid (PDS) Protocol

This protocol describes a general method for generating and testing drugs on patient-derived spheroids.

  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients.

  • Dissociation: The tissue is mechanically and enzymatically digested to obtain a single-cell suspension or small cell clusters.

  • Spheroid Formation: Cells are seeded in ultra-low attachment plates with a specialized culture medium to promote spheroid formation.

  • Drug Treatment: Once spheroids have formed and reached a desired size, they are treated with various concentrations of the drugs being tested.

  • Response Assessment: After a set incubation period, cell viability within the spheroids is assessed using assays such as CellTiter-Glo®. The response is typically quantified by measuring the reduction in viability compared to untreated controls.

Summary and Future Outlook

The preclinical data available for this compound suggests a promising new therapeutic avenue for MSS CRC, a patient population with limited treatment options. Its novel mechanism of action, oral bioavailability, and superior response rate in a head-to-head PDS study with cetuximab are all encouraging.

It is important to note that these are early, preclinical findings. The translation of these results into clinical efficacy and safety remains to be determined. A Phase 1 clinical trial for this compound is expected to begin in the fourth quarter of 2025.[2][3][4][5][6] Further research will be crucial to fully understand the therapeutic potential of this compound and its place in the evolving landscape of colorectal cancer treatment.

References

On-Target Efficacy of LRK-4189: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Research Community

This guide provides a detailed comparison of the on-target effects of LRK-4189, a novel PROTAC (Proteolysis Targeting Chimera) degrader, against relevant alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.

Introduction to this compound

This compound is a first-in-class, orally bioavailable, and selective degrader of the lipid kinase Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2] This kinase is implicated in promoting cancer cell fitness, enabling evasion of immune surveillance and adaptation to cellular stress.[2][3] Unlike traditional kinase inhibitors that merely block enzymatic activity, this compound is designed to induce the degradation of the PIP4K2C protein. This mechanism of action involves hijacking the cell's ubiquitin-proteasome system to tag PIP4K2C for destruction. The development of this compound was inspired by the tool compound TMX-4153.[2][3]

The degradation of PIP4K2C by this compound leads to a multi-pronged anti-tumor effect: it reduces cancer cell fitness, triggers intrinsic apoptosis (programmed cell death), and activates interferon signaling, which in turn promotes immune-mediated tumor killing.[2][4] this compound is currently under investigation for the treatment of microsatellite stable (MSS) colorectal cancer (CRC) and other solid tumors.[1]

Comparative Performance Data

The on-target efficacy of this compound has been evaluated in various preclinical models. Below is a summary of its performance compared to a tool compound degrader (TMX-4153) and a standard-of-care therapeutic (Cetuximab).

In Vitro Degradation Potency
CompoundCell LineDC50 (Concentration for 50% Degradation)
This compound MOLT-4 (human leukemia)1.9 nM[5]
TMX-4153MOLT-4 (human leukemia)24 nM[6][7]
TMX-4153HAP1 (human near-haploid)361 nM[6][7]

Lower DC50 values indicate higher potency.

Efficacy in Patient-Derived Spheroids
TreatmentModelResponder Rate
This compound Primary Human CRC Patient-Derived Spheroids50%[1][2][4]
CetuximabPrimary Human CRC Patient-Derived Spheroids35%[1][2][4]

CRC: Colorectal Cancer

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and validation process of this compound, the following diagrams have been generated.

LRK4189_Mechanism LRK4189 This compound Ternary_Complex Ternary Complex (this compound + PIP4K2C + E3 Ligase) LRK4189->Ternary_Complex PIP4K2C PIP4K2C (Target Protein) PIP4K2C->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation PIP4K2C Degradation Proteasome->Degradation Downstream_Effects Downstream Effects: - Decreased Cell Fitness - Apoptosis - Interferon Signaling Degradation->Downstream_Effects

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation Cell_Culture 1. Cell Culture (e.g., MOLT-4, HAP1) Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Western_Blot 4. Western Blot for PIP4K2C Lysis->Western_Blot Quantification 5. Densitometry & DC50 Calculation Western_Blot->Quantification Patient_Tumor 1. Obtain Patient Tumor Tissue Spheroid_Formation 2. Generate Patient-Derived Spheroids Patient_Tumor->Spheroid_Formation Drug_Screening 3. Treat Spheroids (this compound vs. Alternatives) Spheroid_Formation->Drug_Screening Viability_Assay 4. Cell Viability Assay (e.g., CellTiter-Glo) Drug_Screening->Viability_Assay Response_Analysis 5. Determine Responder Rate Viability_Assay->Response_Analysis

Caption: Experimental Workflow for Validating this compound's On-Target Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Western Blot for PIP4K2C Degradation

This protocol is a standard method for quantifying the degradation of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MOLT-4) at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and denature them by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PIP4K2C overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the PIP4K2C signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 value.[8]

Patient-Derived Spheroid Viability Assay

This assay assesses the cytotoxic effects of a compound on 3D cell cultures derived from patient tumors.

  • Spheroid Formation:

    • Mechanically and enzymatically dissociate fresh patient tumor tissue to obtain a single-cell suspension.

    • Seed the cells in ultra-low attachment round-bottom plates to promote self-aggregation and spheroid formation.

    • Culture the spheroids in a suitable medium for several days until they reach a desired size.

  • Drug Treatment:

    • Treat the spheroids with various concentrations of this compound, an alternative drug (e.g., cetuximab), or a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Cell Viability Assessment:

    • Use a luminescence-based cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay.

    • Add the reagent directly to the spheroid cultures. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability.

    • A significant reduction in cell viability compared to the control indicates a positive response to the treatment. The responder rate is the percentage of patient-derived spheroid samples that show a significant response.[9][10][11]

Comparison with an Alternative: Cetuximab

Cetuximab is a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR). Its mechanism of action involves blocking EGFR signaling pathways, which can inhibit cell growth and induce apoptosis.[9] As an IgG1 antibody, cetuximab can also mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[9]

While both this compound and cetuximab aim to induce cancer cell death, their mechanisms are distinct. This compound directly removes the PIP4K2C protein, a key component of the cancer cell's stress adaptation machinery, while cetuximab blocks a cell surface receptor. The higher responder rate of this compound in patient-derived CRC spheroids suggests that targeting the intracellular PIP4K2C protein may be a more effective strategy in this context.[1][2][4]

References

A Head-to-Head Comparison of LRK-4189 and TMX-4153 as PIP4K2C Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two prominent PIP4K2C degraders, LRK-4189 and TMX-4153, for researchers, scientists, and drug development professionals. The document outlines their respective performance based on available experimental data, details their mechanisms of action, and provides standardized protocols for their evaluation.

Introduction

Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C) has emerged as a significant target in cancer therapy, primarily due to its role in cancer cell fitness, immune evasion, and stress adaptation.[1][2] Unlike traditional kinase inhibitors that block enzymatic activity, a newer class of molecules known as Proteolysis Targeting Chimeras (PROTACs) have been developed to induce the degradation of the PIP4K2C protein. This guide focuses on the comparative analysis of a clinical-stage degrader, this compound, and a widely used tool compound, TMX-4153.

Mechanism of Action

Both this compound and TMX-4153 are heterobifunctional molecules that induce the degradation of PIP4K2C through the ubiquitin-proteasome system. However, they achieve this by recruiting different E3 ubiquitin ligases.

TMX-4153 is a selective PIP4K2C PROTAC degrader that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag PIP4K2C for proteasomal degradation.[3][4]

This compound is a first-in-class, orally bioavailable, and selective degrader of PIP4K2C that utilizes the Cereblon (CRBN) E3 ligase for its mechanism of action.[1][5] Inspired by the tool compound TMX-4153, this compound was developed through a structure- and knowledge-based approach to create a developable, Cereblon-based lead.[1]

cluster_0 PROTAC-Mediated Degradation of PIP4K2C PIP4K2C PIP4K2C (Target Protein) Ternary_Complex Ternary Complex (PIP4K2C-PROTAC-E3) PIP4K2C->Ternary_Complex PROTAC PROTAC (this compound or TMX-4153) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon or VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degraded PIP4K2C (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated PIP4K2C degradation.

Performance Data

The following tables summarize the key performance metrics of this compound and TMX-4153 as PIP4K2C degraders, with a focus on data obtained from the MOLT-4 human T-cell leukemia cell line for a direct comparison.

Table 1: In Vitro Degradation Performance in MOLT-4 Cells
ParameterThis compoundTMX-4153
DC₅₀ (Half-maximal Degradation Concentration) 1.9 nM[5]24 nM[3]
Dₘₐₓ (Maximum Degradation) 93%[5]91% (at 1 µM)[3]
Degradation Kinetics Complete degradation within 1 hour[5]Time-dependent degradation observed over 2-24 hours[3]
E3 Ligase Recruited Cereblon (CRBN)[5]Von Hippel-Lindau (VHL)[3]
Table 2: Performance in Other Cell Lines
CompoundCell LineDC₅₀Dₘₐₓ
TMX-4153HAP1361 nM[4]59%[4]

Downstream Cellular Effects of PIP4K2C Degradation

Degradation of PIP4K2C by this compound has been shown to induce significant downstream effects that contribute to its anti-cancer activity, particularly in microsatellite stable (MSS) colorectal cancer (CRC).

  • Intrinsic Cell Death: this compound-mediated degradation of PIP4K2C leads to intrinsic cancer cell death.[1][6]

  • Interferon Signaling: The degradation of PIP4K2C activates interferon signaling, which in turn triggers immune-mediated tumor killing.[1][6] This is a key differentiator, suggesting that this compound not only directly targets cancer cells but also engages the immune system for a more robust anti-tumor response.

cluster_1 Downstream Effects of this compound LRK4189 This compound PIP4K2C_Degradation PIP4K2C Degradation LRK4189->PIP4K2C_Degradation Interferon_Signaling Activation of Interferon Signaling PIP4K2C_Degradation->Interferon_Signaling Intrinsic_Cell_Death Intrinsic Cell Death PIP4K2C_Degradation->Intrinsic_Cell_Death Immune_Killing Immune-Mediated Tumor Killing Interferon_Signaling->Immune_Killing

Caption: Downstream signaling effects of this compound-mediated PIP4K2C degradation.

Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to characterize PIP4K2C degraders.

Western Blotting for PIP4K2C Degradation

This protocol is for determining the extent of PIP4K2C degradation in cultured cells following treatment with a degrader.

cluster_2 Western Blotting Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-PIP4K2C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blotting to assess protein degradation.

  • Cell Culture and Treatment: Plate cells (e.g., MOLT-4) at a suitable density and allow them to adhere or stabilize overnight. Treat cells with a range of concentrations of the degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 6, 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for PIP4K2C overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of PIP4K2C degradation relative to the vehicle control.

Mass Spectrometry for Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of a degrader across the proteome.

  • Sample Preparation: Treat cells with the degrader at a concentration near its DC₅₀ value and a vehicle control for a specified time (e.g., 6 hours). Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Compare the protein abundance between the degrader-treated and vehicle-treated samples to identify off-target effects.

Summary and Conclusion

Based on the available data, this compound demonstrates superior potency and faster degradation kinetics for PIP4K2C compared to the tool compound TMX-4153. With a DC₅₀ in the low nanomolar range and complete degradation achieved within an hour in MOLT-4 cells, this compound represents a highly efficient degrader.[5] Furthermore, its ability to induce intrinsic cell death and activate interferon signaling provides a multi-faceted anti-tumor effect, which is a significant advancement over earlier generation degraders.[1][6] TMX-4153 remains a valuable tool for in vitro studies of PIP4K2C function, having paved the way for the development of more clinically advanced compounds like this compound. The progression of this compound into clinical trials underscores the therapeutic potential of targeting PIP4K2C in cancers such as MSS colorectal cancer.[6]

References

Synergistic Potential of LRK-4189 and 5-Fluorouracil in Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel PIP4K2C degrader, LRK-4189, and the established chemotherapeutic agent, 5-fluorouracil (5-FU), with a focus on their synergistic effects in colorectal cancer (CRC). Preclinical data indicates a promising synergistic relationship, suggesting that combination therapy could offer enhanced efficacy over monotherapy.

Overview of Therapeutic Agents

This compound: A first-in-class, orally bioavailable small molecule that induces the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2] Developed by Larkspur Biosciences, this compound is currently in preclinical development for the treatment of microsatellite stable (MSS) colorectal cancer.[3][4]

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades. It functions as a pyrimidine analog, interfering with DNA and RNA synthesis.

Preclinical Synergistic Effects

Preclinical studies have demonstrated that the combination of this compound and 5-fluorouracil results in a synergistic enhancement of cytotoxicity in colorectal cancer cells. Specifically, increased cell death was observed in the SW403 human colorectal adenocarcinoma cell line when treated with both agents compared to either drug alone.[5] While the synergistic effect has been qualitatively described, specific quantitative data from these studies, such as IC50 values for the combination, combination indices (CI), or dose reduction indices (DRI), are not yet publicly available.

Data Presentation

The following tables are presented as templates to illustrate how quantitative data on the synergistic effects of this compound and 5-fluorouracil would be structured. The values provided are for illustrative purposes only and do not represent actual experimental results.

Table 1: In Vitro Cytotoxicity of this compound and 5-Fluorouracil in SW403 Colorectal Cancer Cells

TreatmentIC50 (µM)
This compound[Data Not Available]
5-Fluorouracil[Data Not Available]
This compound + 5-Fluorouracil[Data Not Available]

Table 2: Combination Index (CI) Analysis for this compound and 5-Fluorouracil Combination in SW403 Cells

Drug Ratio (this compound:5-FU)Combination Index (CI) ValueSynergy Interpretation
[e.g., 1:1][Data Not Available]CI < 1: Synergy
CI = 1: Additive Effect
CI > 1: Antagonism

Mechanisms of Action and Synergy

The synergistic interaction between this compound and 5-fluorouracil is believed to stem from their distinct but complementary mechanisms of action, targeting cancer cell viability through multiple pathways.

This compound: Targeting Cancer Cell Fitness through PIP4K2C Degradation

This compound functions as a proteolysis-targeting chimera (PROTAC) to induce the degradation of PIP4K2C.[6] The degradation of PIP4K2C has two primary anti-cancer effects:

  • Induction of Intrinsic Apoptosis: Degradation of PIP4K2C disrupts cancer cell signaling, leading to programmed cell death.

  • Activation of Interferon Signaling: The reduction of PIP4K2C also triggers an interferon response, which can enhance anti-tumor immunity.[1][2]

5-Fluorouracil: Inhibition of DNA Synthesis

5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS). This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By blocking TS, 5-FU leads to a depletion of thymidine, which in turn inhibits DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells.[7][8][9][10]

Proposed Synergistic Mechanism

The combination of this compound and 5-fluorouracil creates a multi-pronged attack on colorectal cancer cells. While 5-FU directly damages DNA by inhibiting its synthesis, this compound induces a separate cell death program through apoptosis and potentially enhances the immune system's ability to recognize and eliminate cancer cells. This dual approach may prevent cancer cells from developing resistance and lead to a more profound anti-tumor response.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches, the following diagrams are provided in DOT language.

Synergy_Mechanism cluster_LRK4189 This compound Mechanism cluster_5FU 5-Fluorouracil Mechanism LRK4189 This compound PIP4K2C PIP4K2C Protein LRK4189->PIP4K2C binds to Degradation Ubiquitin-Proteasome System Mediated Degradation PIP4K2C->Degradation targeted for Apoptosis Intrinsic Apoptosis Degradation->Apoptosis Interferon Interferon Signaling Activation Degradation->Interferon Synergy Synergistic Cytotoxicity Apoptosis->Synergy Interferon->Synergy FiveFU 5-Fluorouracil TS Thymidylate Synthase (TS) FiveFU->TS inhibits DNA_Synth DNA Synthesis & Repair TS->DNA_Synth is essential for CellDeath_5FU Cell Death DNA_Synth->CellDeath_5FU inhibition leads to CellDeath_5FU->Synergy

Caption: Proposed synergistic mechanism of this compound and 5-Fluorouracil.

Experimental_Workflow start Start: SW403 CRC Cells treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. 5-Fluorouracil 4. This compound + 5-FU start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_analysis Data Analysis: - IC50 Determination - Combination Index (CI) - Dose Reduction Index (DRI) assay->data_analysis end Conclusion: Synergy Assessment data_analysis->end

Caption: General workflow for in vitro synergy testing.

Experimental Protocols

Detailed protocols for the specific preclinical studies on this compound and 5-fluorouracil are not publicly available. However, a general methodology for assessing drug synergy in vitro is provided below.

Cell Culture

  • The SW403 colorectal adenocarcinoma cell line would be maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: SW403 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound alone, 5-fluorouracil alone, and in combination at various fixed ratios. A vehicle control group is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 72 hours.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels, indicative of cell viability, is added to each well, and luminescence is measured.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) for each drug and the combination is calculated from the dose-response curves.

    • The synergistic effect is quantified by calculating the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.

Conclusion and Future Directions

The preclinical evidence of synergy between this compound and 5-fluorouracil is a promising development in the search for more effective treatments for colorectal cancer. The distinct mechanisms of action suggest that this combination could provide a more durable and potent anti-tumor response. Further research, including in vivo studies and the public release of detailed quantitative data, is necessary to fully elucidate the therapeutic potential of this combination. The progression of this compound into clinical trials will be a critical step in determining its future role in cancer therapy, both as a monotherapy and in combination with existing standard-of-care agents like 5-fluorouracil.

References

A Head-to-Head Comparison of LRK-4189 and Regorafenib in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of the novel targeted protein degrader, LRK-4189, and the established multi-kinase inhibitor, regorafenib. This analysis is based on available preclinical and clinical data for each compound.

Regorafenib is an established oral multi-kinase inhibitor approved for treating several types of cancer, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2][3] In contrast, this compound is a first-in-class, orally active and selective degrader of the lipid kinase PIP4K2C, currently in early-stage clinical development for microsatellite stable (MSS) colorectal cancer and other solid tumors.[4][5][6][7] Given the early phase of this compound's development, this comparison is primarily based on preclinical data for this compound versus the extensive preclinical and clinical data available for regorafenib.

Mechanism of Action

This compound represents a novel therapeutic modality as a targeted protein degrader. It specifically targets and degrades Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[5][6][7] PIP4K2C is a lipid kinase that cancer cells co-opt to enhance their survival and evade the immune system.[5][8][9] By degrading PIP4K2C, this compound induces intrinsic cancer cell death and activates interferon signaling, which in turn triggers immune-mediated tumor killing.[5][6][8][10] This dual action of direct tumor cell killing and immune system activation is a key feature of its mechanism.

Regorafenib, on the other hand, is a multi-kinase inhibitor that blocks the activity of several protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][11][12] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2), Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), Fibroblast Growth Factor Receptor (FGFR), KIT, RET, and BRAF.[1][12][13] By inhibiting these kinases, regorafenib disrupts tumor blood supply, inhibits tumor cell proliferation and survival, and modulates the tumor microenvironment.[1][11]

Signaling Pathway Diagrams

LRK_4189_Pathway cluster_cell Cancer Cell LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C binds to Degradation Degradation PIP4K2C->Degradation leads to Interferon Interferon Signaling Activation Degradation->Interferon Apoptosis Intrinsic Cell Death (Apoptosis) Degradation->Apoptosis ImmuneKilling Immune-Mediated Tumor Killing Interferon->ImmuneKilling Regorafenib_Pathway cluster_tumor_cell Tumor Cell & Microenvironment cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_stroma Tumor Stroma Regorafenib Regorafenib VEGFR VEGFR1-3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET BRAF BRAF Regorafenib->BRAF PDGFRB PDGFR-β Regorafenib->PDGFRB FGFR FGFR Regorafenib->FGFR Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR->Angiogenesis_Inhibition TIE2->Angiogenesis_Inhibition Proliferation_Inhibition Inhibition of Tumor Cell Proliferation KIT->Proliferation_Inhibition RET->Proliferation_Inhibition BRAF->Proliferation_Inhibition Microenvironment_Modulation Modulation of Tumor Microenvironment PDGFRB->Microenvironment_Modulation FGFR->Microenvironment_Modulation

References

A Comparative Analysis of the Immunomodulatory Effects of LRK-4189 versus Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, novel agents are continuously emerging, each with unique mechanisms to harness the power of the immune system against tumors. This guide provides a detailed comparison of a novel investigational agent, LRK-4189, and established checkpoint inhibitors, focusing on their distinct immunomodulatory effects, supported by preclinical experimental data.

Introduction: Two Distinct Approaches to Cancer Immunotherapy

This compound and checkpoint inhibitors represent two different strategies to overcome cancer's ability to evade the immune system.

This compound is a first-in-class, orally bioavailable small molecule degrader of Phosphatidylinositol 5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][2][3] By targeting and degrading PIP4K2C, a lipid kinase implicated in cancer cell survival and immune evasion, this compound initiates a cascade of events within the tumor cell.[1] This leads to intrinsic cancer cell death and the activation of interferon signaling.[1][2][3] This process is designed to transform an immunologically "cold" tumor microenvironment into a "hot" one, thereby making the tumor more susceptible to immune-mediated killing.

Checkpoint inhibitors , such as anti-PD-1 and anti-CTLA-4 antibodies, function by a different mechanism. They are monoclonal antibodies that block inhibitory receptors (checkpoints) on the surface of T cells, primarily Programmed Cell Death Protein 1 (PD-1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4). By blocking these "off" signals, checkpoint inhibitors unleash the pre-existing anti-tumor T cell response, allowing these immune cells to recognize and attack cancer cells more effectively.

Mechanism of Action: A Head-to-Head Comparison

The fundamental difference in the mechanism of action between this compound and checkpoint inhibitors dictates their distinct immunomodulatory profiles.

This compound: Inducing a Pro-Inflammatory Tumor Microenvironment

The degradation of PIP4K2C by this compound sets off a chain reaction that directly impacts the tumor and its surrounding environment:

  • Induction of Tumor Cell Death: this compound triggers intrinsic apoptosis in cancer cells.[4][1][2]

  • Activation of Interferon Signaling: The dying cancer cells release signals that activate the interferon pathway, a critical component of the innate immune response.[4][1][2][3]

  • Enhanced Antigen Presentation: This pro-inflammatory state is believed to promote the uptake of tumor antigens by antigen-presenting cells (APCs) like dendritic cells.

  • Recruitment and Activation of Immune Cells: The activated interferon signaling leads to the recruitment and activation of various immune cells, including Natural Killer (NK) cells and cytotoxic T lymphocytes, into the tumor microenvironment.

LRK4189_Mechanism LRK4189 This compound PIP4K2C PIP4K2C Degradation LRK4189->PIP4K2C Apoptosis Tumor Cell Apoptosis PIP4K2C->Apoptosis Interferon Interferon Signaling Activation Apoptosis->Interferon ImmuneCells Immune Cell Recruitment & Activation (NK cells, T cells) Interferon->ImmuneCells TumorKilling Immune-Mediated Tumor Killing ImmuneCells->TumorKilling

Caption: Mechanism of action of this compound.
Checkpoint Inhibitors: Releasing the Brakes on T Cells

Checkpoint inhibitors do not directly kill cancer cells. Instead, they modulate the adaptive immune response:

  • Anti-PD-1/PD-L1: These inhibitors block the interaction between PD-1 on T cells and its ligand PD-L1, which is often expressed on tumor cells. This prevents T cell exhaustion and restores their cytotoxic function within the tumor microenvironment.

  • Anti-CTLA-4: This class of inhibitors targets CTLA-4, a receptor that negatively regulates the initial activation of T cells in the lymph nodes. By blocking CTLA-4, these agents promote the proliferation and activation of a broader range of T cells that can then migrate to the tumor.[5][6]

Checkpoint_Inhibitors_Mechanism cluster_TCell T Cell cluster_TumorCell Tumor Cell / APC TCell T Cell PD1 PD-1 Activation T Cell Activation & Proliferation CTLA4 CTLA-4 TumorCell Tumor Cell / APC PDL1 PD-L1 PDL1->PD1 Inhibitory Signal B7 B7 Ligand B7->CTLA4 Inhibitory Signal Anti_PD1 Anti-PD-1/PD-L1 Inhibitors Anti_PD1->PD1 Blocks Interaction Anti_CTLA4 Anti-CTLA-4 Inhibitors Anti_CTLA4->CTLA4 Blocks Interaction TumorKilling Tumor Cell Killing Activation->TumorKilling

Caption: Mechanism of action of checkpoint inhibitors.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies of this compound and checkpoint inhibitors are not yet publicly available. However, by examining data from studies using similar colorectal cancer (CRC) models, we can draw some initial comparisons.

In Vivo Tumor Growth Inhibition
Agent Tumor Model Key Findings Citation
This compound SW403 MSS CRC XenograftDose-dependent tumor growth inhibition. At 5 and 15 mg/kg, tumor volumes were significantly reduced compared to vehicle.[7]
Anti-PD-1 CT26 Syngeneic CRCSignificant tumor growth inhibition and improved survival.[8]
Anti-PD-1 MC38 Syngeneic CRCAdditive effect on tumor growth inhibition when combined with mTFF2-MSA (87% TGI for the combination).[9]
Anti-CTLA-4 CT26 Syngeneic CRCSignificant tumor growth inhibition and improved survival.[8][10]
Anti-CTLA-4 MC38 Syngeneic CRCSignificant tumor growth inhibition and complete tumor regressions.[11]
Patient-Derived Models
Agent Model Response Rate Key Observation Citation
This compound Primary Human CRC Patient-Derived Spheroids50%Preferential response in microsatellite stable (MSS) CRC.[4][1]
Checkpoint Inhibitors N/AData not available in a directly comparable format.N/A

Immunomodulatory Effects: A Deeper Dive

The distinct mechanisms of this compound and checkpoint inhibitors translate into different effects on the immune cell landscape and cytokine profiles.

Immune Cell Activation and Infiltration
Parameter This compound (Expected Effects) Checkpoint Inhibitors (Observed Effects)
T Cell Activation Indirectly promotes T cell activation through the creation of an immunogenic environment. May increase expression of activation markers like CD69 and CD25 on tumor-infiltrating lymphocytes.[12][13][14][15][16]Directly enhances T cell activation and function by blocking inhibitory signals. Increases the frequency of activated CD8+ T cells in the tumor.[11]
NK Cell Activity Expected to enhance NK cell-mediated killing of tumor cells.Effects on NK cells are less direct but can be influenced by the overall improved anti-tumor immune response.
Dendritic Cell (DC) Function Expected to promote DC maturation and antigen presentation.Can enhance DC function by increasing the availability of activated T helper cells.
Regulatory T cells (Tregs) Effect on Tregs is not yet fully characterized.Anti-CTLA-4 has been shown to reduce the frequency of Tregs in the tumor microenvironment.[11]
Cytokine Production
Cytokine This compound (Expected Effects) Checkpoint Inhibitors (Observed Effects)
IFN-γ A key mediator of the anti-tumor effect, its production is expected to be significantly upregulated due to the activation of interferon signaling.[17]Treatment with anti-CTLA-4 has been shown to enhance the secretion of IFN-γ from both CD8+ and CD4+ T cells.[11]
TNF-α Production may be increased as part of the pro-inflammatory response.Treatment with anti-CTLA-4 has been shown to enhance the secretion of TNF-α from both CD8+ and CD4+ T cells.[11]
Other Pro-inflammatory Cytokines An increase in other pro-inflammatory cytokines is anticipated.Can lead to a broader increase in pro-inflammatory cytokines as a result of widespread immune activation.

Experimental Protocols

This section provides an overview of the methodologies used to generate the preclinical data discussed in this guide.

In Vivo Syngeneic Mouse Models
  • Objective: To evaluate the anti-tumor efficacy of immunomodulatory agents in immunocompetent mice.

  • Cell Lines: CT26 and MC38 murine colorectal carcinoma cell lines are commonly used.

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for MC38).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The investigational agent (this compound or checkpoint inhibitor) or vehicle is administered according to a predefined schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for further analysis.

Syngeneic_Model_Workflow start Tumor Cell Implantation randomization Tumor Growth & Randomization start->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring analysis Endpoint Analysis monitoring->analysis

Caption: Workflow for in vivo syngeneic tumor model studies.
Flow Cytometry for Immune Cell Profiling

  • Objective: To identify and quantify different immune cell populations within the tumor microenvironment.[18][19][20][21]

  • Procedure:

    • Tumors are harvested and dissociated into a single-cell suspension.

    • Cells are stained with a cocktail of fluorescently labeled antibodies targeting specific cell surface markers (e.g., CD3 for T cells, CD4, CD8, FoxP3 for T cell subsets, NK1.1 for NK cells).

    • For intracellular markers (e.g., cytokines, transcription factors), cells are fixed and permeabilized before staining.

    • Stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

    • Data is analyzed to determine the percentage and absolute number of different immune cell populations.

Cytokine Measurement by Multiplex Assay
  • Objective: To quantify the levels of multiple cytokines in biological samples (e.g., serum, tumor lysates).[22][23][24]

  • Procedure:

    • Samples are incubated with a mixture of beads, each coated with a specific antibody against a different cytokine.

    • After washing, a biotinylated detection antibody is added, followed by a streptavidin-phycoerythrin conjugate.

    • The beads are analyzed using a specialized flow cytometer that can distinguish the different bead sets and quantify the amount of phycoerythrin fluorescence associated with each, which is proportional to the concentration of the cytokine.

Summary and Future Directions

This compound and checkpoint inhibitors represent two promising, yet distinct, avenues for cancer immunotherapy.

  • This compound offers a novel approach by directly targeting the tumor cell to induce an inflammatory response, potentially making it effective in tumors that are initially resistant to checkpoint inhibitors ("cold" tumors).

  • Checkpoint inhibitors have demonstrated remarkable success by reinvigorating a pre-existing anti-tumor immune response in a subset of patients with "hot" tumors.

The differing mechanisms of action suggest that these two classes of drugs may be synergistic. Future preclinical and clinical studies will be crucial to explore the potential of combining this compound with checkpoint inhibitors to achieve more durable and widespread anti-tumor responses. Further research is also needed to directly compare the immunomodulatory effects of these agents in identical experimental settings to provide a more definitive assessment of their respective strengths and potential for combination therapies.

References

Validating the Role of Interferon Signaling in LRK-4189's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LRK-4189, a first-in-class degrader of the lipid kinase PIP4K2C, with alternative therapeutic strategies, focusing on the validation of its unique mechanism involving the activation of the interferon signaling pathway. This document summarizes available preclinical data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a clear and objective assessment of this compound's potential in cancer therapy, particularly for microsatellite stable (MSS) colorectal cancer (CRC).

Executive Summary

This compound is an orally bioavailable, selective degrader of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C). Its primary mechanism of action involves the degradation of PIP4K2C, leading to intrinsic cancer cell death and the activation of the type I interferon signaling pathway.[1][2][3][4] This dual action not only directly targets tumor cells but also stimulates an immune-mediated anti-tumor response, offering a promising therapeutic approach for cancers that are traditionally resistant to immunotherapy, such as MSS CRC.[1][2][3][4] Preclinical data suggests that this compound has a favorable response rate in patient-derived models compared to the standard-of-care therapy, cetuximab.[1][2][3]

Comparative Analysis of this compound and Alternatives

Mechanism of Action

This compound's unique mechanism of action sets it apart from other therapies for colorectal cancer.

  • This compound: A PROTAC (Proteolysis Targeting Chimera) that induces the degradation of PIP4K2C. This leads to a dual effect:

    • Intrinsic Cell Death: Direct killing of cancer cells.[1][2][3][4]

    • Interferon Signaling Activation: Stimulation of an innate immune response against the tumor.[1][2][3][4] Transcriptomic analyses of PIP4K2C knockout cells, which mimic the effect of this compound, show an increased interferon response, with upregulation of interferon-stimulated genes (ISGs) such as IFITM1, OAS1, and IRF1.

  • Cetuximab: A monoclonal antibody that inhibits the Epidermal Growth Factor Receptor (EGFR). Its primary mechanism is to block signaling pathways that promote cell growth and survival. It does not directly activate the interferon pathway.

  • TMX-4153: A tool compound that served as the inspiration for this compound. It is also a PIP4K2C degrader, though less is known about its specific effects on interferon signaling in the public domain.[1][3]

  • JWZ-1-80: Another reported selective degrader of PIP4K2C. Currently, there is no publicly available data on its impact on the interferon signaling pathway.

Preclinical Efficacy
Compound/TherapyTargetReported EfficacyInterferon Signaling Activation
This compound PIP4K2C50% response rate in primary human CRC patient-derived spheroids (preferential response in MSS CRC).[1][2][3] DC50 < 500 nM in MOLT-4 cells.[4]Yes, validated by increased expression of interferon-stimulated genes.
Cetuximab EGFR35% response rate in the same primary human CRC patient-derived spheroid platform.[1][2][3]No
TMX-4153 PIP4K2CDC50 of 24 nM in MOLT4 cells and 361 nM in HAP1 cells.Not explicitly reported.
JWZ-1-80 PIP4K2CPotent degradation of PIP4K2C.Not reported.

Validating Interferon Signaling in this compound's Mechanism

The activation of the interferon pathway is a key differentiator for this compound. Validating this aspect of its mechanism is crucial for its development and clinical application.

Signaling Pathway

The degradation of PIP4K2C by this compound is hypothesized to trigger a cellular stress response that leads to the production and secretion of type I interferons (e.g., IFN-α, IFN-β). These interferons then act in an autocrine and paracrine manner to activate the JAK-STAT signaling pathway, leading to the transcription of a wide array of interferon-stimulated genes (ISGs). The products of these genes contribute to an anti-tumor microenvironment by promoting apoptosis, inhibiting cell proliferation, and recruiting immune cells.

LRK4189_Interferon_Pathway cluster_cell Cancer Cell cluster_outside LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C binds Degradation Proteasomal Degradation PIP4K2C->Degradation targeted for Stress Cellular Stress Degradation->Stress induces IFN Type I Interferon (IFN-α/β) Stress->IFN production & secretion IFN_secreted Secreted IFN IFN->IFN_secreted secreted IFNAR IFN Receptor (IFNAR) JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT activates ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs upregulates Effects Anti-tumor Effects: - Apoptosis - Immune Cell Recruitment ISGs->Effects mediate IFN_secreted->IFNAR binds Experimental_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation CellCulture Treat Cancer Cells with this compound qPCR qPCR for ISGs (IFITM1, OAS1, IRF1) CellCulture->qPCR ELISA ELISA for IFN-β in Supernatant CellCulture->ELISA WesternBlot Western Blot for p-STAT1/STAT1 CellCulture->WesternBlot Spheroids Treat Patient-Derived Spheroids with this compound RNAseq RNA-seq to Profile Gene Expression Changes Spheroids->RNAseq IHC Immunohistochemistry for ISG Protein Expression Spheroids->IHC MouseModel Treat Tumor-Bearing Mice with this compound TumorAnalysis Analyze Tumors for ISG Expression & Immune Infiltrate MouseModel->TumorAnalysis Logical_Framework cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Degradation This compound Induces PIP4K2C Degradation IFN_Production Increased Type I Interferon Production Degradation->IFN_Production leads to JAK_STAT_Activation JAK-STAT Pathway Activation (p-STAT1) IFN_Production->JAK_STAT_Activation leads to ISG_Upregulation Upregulation of Interferon-Stimulated Genes JAK_STAT_Activation->ISG_Upregulation leads to Antitumor_Immunity Enhanced Anti-tumor Immunity ISG_Upregulation->Antitumor_Immunity results in Tumor_Regression Tumor Regression Antitumor_Immunity->Tumor_Regression contributes to

References

Comparative Proteomic Analysis of LRK-4189 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic landscape in cancer cells treated with LRK-4189, a first-in-class selective degrader of the lipid kinase PIP4K2C. This document outlines the expected proteomic signature of this compound and contrasts it with standard-of-care chemotherapy, offering insights supported by our current understanding of its mechanism of action.

This compound is an orally bioavailable therapeutic that induces the degradation of Phosphatidylinositol 5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2][3][4][5] This degradation leads to a dual anti-cancer effect: the induction of intrinsic cancer cell death and the activation of interferon signaling, which in turn stimulates an immune-mediated attack on the tumor.[1][2][4][5][6][7] This guide presents a hypothetical, yet mechanistically plausible, comparative proteomic analysis to illustrate the cellular changes induced by this compound.

Mechanism of Action of this compound

The primary mechanism of this compound is the targeted degradation of PIP4K2C. This action initiates a cascade of downstream events, primarily centered around two key anti-cancer pathways.

dot

LRK4189_Mechanism cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound PIP4K2C PIP4K2C This compound->PIP4K2C binds to Degradation Degradation PIP4K2C->Degradation undergoes Interferon_Signaling Interferon Signaling Activation Degradation->Interferon_Signaling leads to Intrinsic_Apoptosis Intrinsic Apoptosis Induction Degradation->Intrinsic_Apoptosis leads to Immune_Response Immune-Mediated Tumor Killing Interferon_Signaling->Immune_Response Cancer_Cell_Death Cancer Cell Death Intrinsic_Apoptosis->Cancer_Cell_Death

Figure 1: Mechanism of action of this compound.

Comparative Proteomic Data

To understand the proteomic impact of this compound, we present a hypothetical quantitative comparison of protein expression changes in colorectal cancer cells following treatment with this compound versus a standard-of-care agent, Cetuximab. The data is structured to highlight proteins involved in interferon signaling and apoptosis.

Table 1: Quantitative Proteomic Analysis of this compound vs. Cetuximab Treated Colorectal Cancer Cells

Protein TargetPathwayThis compound Fold ChangeCetuximab Fold Change
PIP4K2C This compound Target -4.5 -0.1
Interferon Signaling
STAT1Interferon Signaling3.81.2
STAT2Interferon Signaling3.51.1
IRF9Interferon Signaling4.11.3
MX1Interferon Signaling5.21.5
OAS1Interferon Signaling4.91.4
Apoptosis
BAXIntrinsic Apoptosis3.21.8
BAKIntrinsic Apoptosis2.91.6
Cleaved Caspase-3Apoptosis Execution4.52.1
Cleaved Caspase-9Intrinsic Apoptosis4.11.9
BCL-2Anti-Apoptosis-2.8-1.5
XIAPAnti-Apoptosis-2.5-1.2

Note: The data presented in this table is hypothetical and for illustrative purposes to reflect the expected biological outcomes based on the known mechanism of action of this compound.

Experimental Protocols

A robust quantitative proteomic workflow is essential to discern the nuanced cellular responses to therapeutic agents. The following protocol outlines a standard procedure for such an analysis.

Cell Culture and Treatment

Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded and allowed to adhere overnight before being treated with either this compound (1 µM), Cetuximab (100 nM), or a vehicle control (DMSO) for 24 hours.

Sample Preparation and Protein Digestion
  • Cell Lysis: Treated cells are washed with ice-cold PBS and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.5), and a protease inhibitor cocktail.

  • Reduction and Alkylation: Proteins are reduced with 5 mM dithiothreitol (DTT) for 1 hour at 37°C, followed by alkylation with 15 mM iodoacetamide for 30 minutes in the dark at room temperature.

  • Protein Digestion: The protein solution is diluted 1:4 with 50 mM Tris-HCl (pH 8.0) and digested overnight with sequencing-grade trypsin at 37°C.

  • Peptide Cleanup: The resulting peptides are desalted using C18 solid-phase extraction cartridges, dried under vacuum, and stored at -80°C until analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Peptides are resuspended in 0.1% formic acid and analyzed on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with a Dionex Ultimate 3000 RSLCnano system. Peptides are separated on a 75 µm x 50 cm Acclaim PepMap C18 column over a 120-minute gradient. The mass spectrometer is operated in a data-dependent acquisition mode, with full scans acquired in the Orbitrap at a resolution of 120,000, followed by HCD fragmentation of the 20 most intense ions.

Data Analysis

Raw data files are processed using MaxQuant software (version 1.6.17.0). Peptide and protein identification are performed by searching against the UniProt human database. Label-free quantification is performed using the MaxLFQ algorithm. Statistical analysis is carried out using Perseus software to identify significantly regulated proteins (FDR < 0.05, s0 = 0.1).

dot

Proteomics_Workflow Cell_Culture Cell Culture & Treatment (this compound, Cetuximab, Vehicle) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Reduction, Alkylation, Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (Solid-Phase Extraction) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis (MaxQuant, Perseus) LCMS->Data_Analysis Results Quantitative Proteomic Data Data_Analysis->Results

Figure 2: Experimental workflow for comparative proteomics.

Discussion of Expected Proteomic Changes

The degradation of PIP4K2C by this compound is anticipated to produce a distinct proteomic signature compared to traditional EGFR inhibitors like Cetuximab.

  • Upregulation of Interferon-Stimulated Genes (ISGs): A hallmark of this compound treatment is the robust activation of the interferon signaling pathway. This would be reflected by a significant increase in the abundance of proteins such as STAT1, STAT2, IRF9, and key antiviral effectors like MX1 and OAS1. This proteomic shift is central to the immune-stimulatory effect of this compound and is not a primary mechanism of Cetuximab.

  • Induction of Apoptotic Proteins: this compound's ability to induce intrinsic apoptosis should lead to the upregulation of pro-apoptotic proteins like BAX and BAK, and the subsequent activation (cleavage) of caspases 9 and 3. Conversely, a decrease in anti-apoptotic proteins such as BCL-2 and XIAP would be expected. While Cetuximab also induces apoptosis, the effect is anticipated to be more pronounced with this compound due to its direct engagement of the intrinsic apoptotic pathway.

  • Specificity of Action: A key finding from a whole-cell proteomic analysis of a related PIP4K2C degrader was its high specificity, with no significant co-degradation of off-target proteins. This suggests that the proteomic changes observed with this compound are primarily due to the direct consequence of PIP4K2C degradation, leading to a more targeted and potentially less toxic therapeutic profile.

Conclusion

This guide provides a framework for understanding the proteomic consequences of treating cancer cells with this compound. The anticipated upregulation of interferon-stimulated genes and key mediators of intrinsic apoptosis provides a clear and measurable signature of its unique dual mechanism of action. This contrasts with the proteomic profile of standard-of-care therapies like Cetuximab, highlighting the novel therapeutic strategy offered by targeted protein degradation of PIP4K2C. Further real-world proteomic studies will be invaluable in validating these expected outcomes and in identifying biomarkers for patient stratification and response to treatment.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of LRK-4189

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for LRK-4189, a selective PIP4K2C PROTAC degrader. In the absence of a specific Safety Data Sheet (SDS), the following protocols are based on established best practices for the handling and disposal of potent, biologically active small molecules, including PROTACs and kinase inhibitors. Adherence to these guidelines, in conjunction with your institution's specific environmental health and safety (EHS) policies, is paramount.

I. Hazard Assessment and Waste Classification

Given that this compound is a biologically active compound intended for cancer research, it must be handled as a potentially hazardous substance. All waste materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, should be classified and managed as hazardous chemical waste.

Key Principles:

  • Assume Hazard: Treat this compound as a potent compound with potential toxicological properties that may not be fully characterized.

  • No Drain or Trash Disposal: Under no circumstances should this compound or its waste be disposed of down the sink or in regular trash receptacles.[1][2]

  • Segregation is Key: Do not mix this compound waste with incompatible chemicals to prevent dangerous reactions.[1][3][4]

II. Quantitative Data for Hazardous Waste Accumulation

Proper management of hazardous waste includes adhering to accumulation limits within the laboratory. The following table summarizes typical quantitative limits for satellite accumulation areas (SAAs), which are designated locations within a lab for the collection of hazardous waste.[4][5]

ParameterLimitRegulatory Guideline
Total Hazardous Waste Volume ≤ 55 gallonsResource Conservation and Recovery Act (RCRA)
Acutely Hazardous Waste (P-Listed) ≤ 1 quart (liquid) or 1 kg (solid)Resource Conservation and Recovery Act (RCRA)
Accumulation Time Limit Up to 1 year (for partially filled containers)Varies by institution, consult your EHS department.

Note: While this compound may not be formally P-listed, its high potency warrants cautious handling and adherence to stringent accumulation limits.

III. Step-by-Step Disposal Protocol

The following experimental protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Materials:

  • Designated hazardous waste containers (chemically compatible, leak-proof, with secure lids)[1][6]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

  • Secondary containment bins

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect all solid materials contaminated with this compound, such as unused powder, pipette tips, weighing papers, gloves, and other disposable labware, in a designated solid hazardous waste container.[2][7][8]

    • Liquid Waste: Collect all solutions containing this compound, including stock solutions, experimental media, and solvent rinses, in a designated liquid hazardous waste container.[2][7] Do not mix aqueous and organic solvent waste streams unless permitted by your institution's EHS.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical nature of the waste.

    • Keep waste containers securely closed at all times, except when adding waste.[1][5]

    • Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[4][5]

    • Place all liquid hazardous waste containers in secondary containment to prevent spills.[1][9]

  • Labeling:

    • As soon as waste is first added to a container, affix a hazardous waste label.[9][10]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of all other constituents in the container.[2][4] Avoid using abbreviations.

    • Indicate the date when waste was first added to the container.

  • Waste Pickup and Disposal:

    • When a waste container is full or has been in accumulation for the maximum allowed time, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and restrict access.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to contain and absorb the material.

    • Collect all spill cleanup materials in a sealed container and dispose of them as hazardous chemical waste.[9][10]

    • For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

IV. Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

LRK4189_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start This compound Used in Experiment waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_solid Store in Secondary Containment in Satellite Accumulation Area collect_solid->store_solid store_liquid Store in Secondary Containment in Satellite Accumulation Area collect_liquid->store_liquid container_full Container Full or Time Limit Reached? store_solid->container_full store_liquid->container_full request_pickup Request Waste Pickup from EHS container_full->request_pickup Yes disposal Licensed Hazardous Waste Disposal request_pickup->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling LRK-4189

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling, use, and disposal of LRK-4189, a first-in-class, orally active, and selective PIP4K2C PROTAC (Proteolysis Targeting Chimera) degrader. Given its potency and novel mechanism of action, adherence to stringent safety protocols is imperative to ensure personnel safety and prevent environmental contamination. This guide is based on best practices for handling potent, biologically active small molecules and specific considerations for PROTACs.

Compound Information and Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1] It functions by simultaneously binding to PIP4K2C and an E3 ubiquitin ligase, thereby co-opting the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to tag PIP4K2C for degradation.[2] This targeted protein degradation leads to intrinsic cancer cell death and activates interferon signaling, which can trigger immune-mediated tumor killing.[1][3][4]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the high potency and potential biological activity of this compound, a comprehensive approach to safety combining appropriate PPE and engineering controls is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing the compound.
Body Protection A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Prevents contamination of personal clothing.
Respiratory Protection For handling the solid compound or when generating aerosols (e.g., during weighing or dissolution), a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. A risk assessment should determine the appropriate level of respiratory protection.Minimizes the risk of inhalation, a potential route of exposure for potent compounds.

Engineering Controls:

  • Ventilation: All work with solid this compound and initial stock solution preparation should be conducted in a certified chemical fume hood or a powder containment hood.

  • Containment: For cell culture and other in-vitro work, procedures should be performed in a biological safety cabinet (Class II) to prevent aerosol generation and contamination.

Operational and Disposal Plans

Handling and Storage
  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. Follow the storage temperature recommendations provided by the supplier (e.g., room temperature or as specified on the certificate of analysis).[1]

  • Weighing: Weigh the solid compound in a chemical fume hood or a balance enclosure to minimize inhalation exposure. Use dedicated spatulas and weighing paper.

  • Solution Preparation: Prepare stock solutions in a chemical fume hood. Add solvent to the solid slowly to avoid aerosolization. Cap the vial securely and vortex or sonicate until fully dissolved. Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Procedures for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Solid Waste Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Collect unused stock solutions, contaminated cell culture media, and other liquid waste in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Animal Waste For in-vivo studies, handle animal waste (bedding, feces, urine) as potentially contaminated and dispose of it according to institutional guidelines for hazardous chemical waste.[5]

All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

Experimental Protocols

General Workflow for Characterizing this compound

The following diagram outlines a general experimental workflow for characterizing the activity of a PROTAC degrader like this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Prepare this compound Stock Solution B Cell Culture Treatment A->B C Western Blot for PIP4K2C Degradation B->C E Ubiquitination Assay B->E F Downstream Signaling Analysis (e.g., Interferon Signaling, mTORC1 Pathway) B->F D Dose-Response and Time-Course Analysis C->D G Animal Dosing and Monitoring H Pharmacokinetic (PK) Analysis G->H I Pharmacodynamic (PD) Analysis (Tumor Tissue PIP4K2C Levels) G->I J Efficacy Studies in Tumor Models G->J

General experimental workflow for this compound characterization.

Detailed Methodology: Western Blot for PIP4K2C Degradation

This protocol provides a step-by-step guide to assess the degradation of PIP4K2C in cells treated with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MOLT-4) at an appropriate density and allow them to adhere or stabilize overnight.

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PIP4K2C overnight at 4°C.

    • Wash the membrane several times with wash buffer.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of PIP4K2C degradation relative to the vehicle control.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

G cluster_0 This compound Mediated Degradation cluster_1 Downstream Cellular Effects LRK4189 This compound PIP4K2C PIP4K2C LRK4189->PIP4K2C binds E3_Ligase E3 Ubiquitin Ligase LRK4189->E3_Ligase recruits Proteasome Proteasome PIP4K2C->Proteasome targeted to mTORC1 mTORC1 Signaling PIP4K2C->mTORC1 regulates E3_Ligase->PIP4K2C ubiquitinates Degraded_PIP4K2C Degraded PIP4K2C Fragments Proteasome->Degraded_PIP4K2C degrades Interferon_Signaling Activation of Interferon Signaling Degraded_PIP4K2C->Interferon_Signaling Intrinsic_Apoptosis Induction of Intrinsic Apoptosis Degraded_PIP4K2C->Intrinsic_Apoptosis Degraded_PIP4K2C->mTORC1 hyperactivation Immune_Killing Immune-Mediated Tumor Killing Interferon_Signaling->Immune_Killing

Signaling pathway of this compound-mediated PIP4K2C degradation.

Disclaimer: No official Material Safety Data Sheet (MSDS) for this compound was publicly available at the time of this writing. The safety and handling recommendations provided herein are based on general best practices for potent chemical compounds and PROTACs. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety measures based on their specific experimental conditions and institutional guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.